Cinnamophilin
Description
Structure
3D Structure
Properties
CAS No. |
154677-96-0 |
|---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C20H24O5/c1-12(9-14-5-7-16(21)18(10-14)24-3)13(2)20(23)15-6-8-17(22)19(11-15)25-4/h5-8,10-13,21-22H,9H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
FPJCOLPRFZWPHM-QWHCGFSZSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)C(=O)C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC |
Synonyms |
cinnamophilin |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Cinnamophilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has demonstrated a range of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a primary focus on its well-established role as a dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 (TP) receptor. Additionally, this guide will delve into its neuroprotective and anti-inflammatory properties, summarizing key experimental findings and elucidating the signaling pathways involved.
Core Mechanism of Action: Targeting the Thromboxane A2 Pathway
This compound's principal mechanism of action lies in its potent and selective interference with the thromboxane A2 signaling cascade. This is achieved through a dual-pronged approach: the inhibition of thromboxane A2 synthase, the enzyme responsible for the production of TXA2, and the competitive antagonism of the TP receptor, which prevents TXA2 from exerting its biological effects.[1][2][3]
Inhibition of Thromboxane A2 Synthase
This compound has been shown to inhibit the formation of thromboxane B2 (TXB2), a stable metabolite of TXA2, in a dose-dependent manner.[3] This indicates a direct or indirect inhibition of thromboxane A2 synthase. The reduction in TXA2 synthesis contributes to its anti-platelet and vasodilatory effects.
Competitive Antagonism of the Thromboxane A2 (TP) Receptor
This compound acts as a competitive antagonist at the TP receptor, effectively blocking the actions of TXA2 and its stable analogs, such as U-46619.[2][4] This antagonism has been demonstrated in various tissues, including platelets, vascular smooth muscle, and tracheal smooth muscle.[2][3] The binding of this compound to the TP receptor prevents the conformational changes necessary for G-protein coupling and the initiation of downstream signaling events.
The downstream signaling of the TP receptor involves its coupling to Gq and G13 proteins.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The G13 pathway activates the small GTPase RhoA, which, through its effector Rho-kinase (ROCK), leads to the phosphorylation of myosin light chain phosphatase, sensitizing the contractile machinery to calcium. By blocking the TP receptor, this compound effectively inhibits these downstream events.
Signaling Pathway Diagram: TP Receptor Antagonism by this compound
Quantitative Data on TP Receptor Antagonism
| Tissue/Cell Type | Agonist | Parameter | Value | Reference |
| Human Platelet-Rich Plasma | U-46619 | IC50 (Aggregation) | 3.0 ± 0.4 µM | [3] |
| Human Platelet-Rich Plasma | Arachidonic Acid | IC50 (Aggregation) | 5.0 ± 0.4 µM | [3] |
| Human Platelet-Rich Plasma | Collagen | IC50 (Aggregation) | 5.6 ± 0.6 µM | [3] |
| Human Platelet-Rich Plasma | U-46619 | pA2 | 7.3 ± 0.2 | [3] |
| Rat Aorta | U-46619 | pA2 | 6.3 ± 0.1 | [3] |
| Guinea-Pig Trachea | U-46619 | pA2 | 5.2 ± 0.2 | [3] |
| Rabbit Platelets | U-46619 | pA2 | 6.3 ± 0.3 | [4] |
Neuroprotective Mechanisms
This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia.[6][7] While the precise signaling pathways are still under investigation, the available evidence points towards a multifactorial mechanism involving antioxidant activity and modulation of key neuronal signaling pathways.
Antioxidant and Radical Scavenging Activity
A primary neuroprotective mechanism of this compound is attributed to its potent antioxidant and free radical scavenging properties. In models of transient focal cerebral ischemia, this compound treatment has been shown to reduce oxidative damage, highlighting its ability to neutralize reactive oxygen species generated during reperfusion injury.[6][7]
Modulation of Neuronal Signaling Pathways
While direct studies on this compound are limited, research on cinnamaldehyde, a major constituent of cinnamon, provides insights into potential neuroprotective signaling pathways. These include the regulation of autophagy and the inhibition of glycogen synthase kinase-3β (GSK-3β).[8][9] Dysregulation of autophagy and over-activation of GSK-3β are implicated in the pathogenesis of several neurodegenerative diseases.
Experimental Workflow: In Vivo Model of Cerebral Ischemia
Anti-inflammatory Mechanisms
This compound and related compounds from cinnamon exhibit significant anti-inflammatory properties. The underlying mechanisms involve the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the Toll-like receptor (TLR) signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[10] This is a likely mechanism contributing to the anti-inflammatory effects of this compound.
Modulation of Toll-Like Receptor (TLR) Signaling
TLRs are key pattern recognition receptors that initiate innate immune responses. Studies on cinnamon extracts have demonstrated an inhibitory effect on TLR2 and TLR4 signaling pathways.[11][12][13] Specifically, components of cinnamon have been shown to mitigate the phosphorylation of Akt and IκBα, key downstream mediators in the TLR signaling cascade.[11][12]
Signaling Pathway Diagram: Anti-inflammatory Action
Experimental Protocols
Isolated Rat Aorta Contraction Assay
This protocol is used to assess the effect of this compound on vascular smooth muscle contraction induced by the TP receptor agonist U-46619.
-
Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta.[14][15] Place the aorta in cold Krebs-Henseleit solution.[14] Carefully remove adhering connective and adipose tissue.[14] Cut the aorta into rings of 2-4 mm in length.[14]
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[14][15][16] Apply a resting tension of 1.5-2 grams and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[14][16]
-
Viability and Endothelium Integrity Check: Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check tissue viability.[16] To check endothelium integrity, pre-contract the tissue with phenylephrine and then add acetylcholine to induce relaxation.
-
Experimental Procedure: After a washout period and return to baseline, incubate the aortic rings with varying concentrations of this compound or vehicle for a specified period.
-
Concentration-Response Curve: Add cumulative concentrations of U-46619 to the organ bath to construct a concentration-response curve.[14][16] Record the isometric tension after each addition.
-
Data Analysis: Plot the concentration-response curves and calculate the pA2 value for this compound to quantify its antagonistic potency.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from a healthy human volunteer or animal into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.[17] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.[16][17]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregation Measurement: Place a cuvette containing PRP and a stir bar into a light transmission aggregometer and calibrate with PRP (0% aggregation) and PPP (100% aggregation).[16]
-
Inhibition Assay: Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time at 37°C.
-
Induction of Aggregation: Add a platelet agonist (e.g., U-46619, arachidonic acid, collagen) to the cuvette to induce aggregation and record the change in light transmission over time.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound exerts its primary pharmacological effects through a dual mechanism of inhibiting thromboxane A2 synthase and competitively antagonizing the thromboxane A2 receptor. This leads to potent anti-platelet and vasodilatory actions. Furthermore, emerging evidence suggests that this compound possesses significant neuroprotective and anti-inflammatory properties, likely mediated through its antioxidant capacity and its ability to modulate key signaling pathways such as NF-κB and TLRs. The multifaceted mechanism of action of this compound makes it a promising lead compound for the development of novel therapeutics for cardiovascular, neurodegenerative, and inflammatory diseases. Further research is warranted to fully elucidate its complex signaling interactions and to translate these preclinical findings into clinical applications.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. | Semantic Scholar [semanticscholar.org]
- 13. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reprocell.com [reprocell.com]
- 16. benchchem.com [benchchem.com]
- 17. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamophilin: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamophilin, a novel lignan first isolated from the roots of Cinnamomum philippinense, has demonstrated a range of promising pharmacological activities, positioning it as a molecule of significant interest for drug discovery and development.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its quantitative bioactivity, and elucidates its mechanisms of action, particularly its role as a dual inhibitor of thromboxane A2 (TXA2) synthase and receptor, and its neuroprotective effects against glutamate-induced excitotoxicity. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic applications of this potent natural product.
Discovery and Sourcing
This compound was first discovered and isolated from the roots of Cinnamomum philippinense (Merr.) C.E.Chang, a plant belonging to the Lauraceae family.[1] This evergreen tree is native to the Philippines and is also found in the southern part of Taiwan.[2][3] The initial investigation into the chemical constituents of the roots of this plant led to the identification of this compound, along with other known compounds.[1] Further studies have also isolated other classes of compounds, including alkaloids, from the same plant, highlighting its rich phytochemical profile.[2][3]
Experimental Protocols
While the seminal paper by Wu et al. (1994) provides the foundational work, detailed experimental protocols can be adapted from methodologies used for isolating similar compounds from the roots of C. philippinense. The following protocol is a comprehensive representation of the likely steps for the isolation and purification of this compound.
Plant Material Collection and Preparation
-
Collection: The roots of Cinnamomum philippinense are collected and authenticated by a plant taxonomist.
-
Preparation: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the roots are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Maceration: The powdered root material (e.g., 3.7 kg) is subjected to exhaustive extraction with methanol (e.g., 6 x 5 L) at room temperature.[2]
-
Concentration: The resulting methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.[2]
Fractionation and Isolation
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with a nonpolar solvent such as chloroform or n-hexane to separate compounds based on polarity.[2]
-
Column Chromatography: The chloroform-soluble fraction, which is expected to contain this compound, is subjected to silica gel column chromatography.[2]
-
Fraction Collection and Analysis: Fractions are collected systematically and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC, to achieve high purity.[2]
Structural Elucidation
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC) experiments are conducted to determine the complete chemical structure and stereochemistry of this compound.[3]
Quantitative Data Summary
This compound exhibits potent biological activity, particularly as an inhibitor of the thromboxane A2 pathway. The following table summarizes the key quantitative data reported in the literature.
| Biological Target | Assay | Test System | Parameter | Value | Reference |
| Thromboxane A2 Receptor | U-46619-induced platelet aggregation | Human platelet-rich plasma | IC50 | 3.0 ± 0.4 µM | Yu et al., 1994 |
| Thromboxane A2 Receptor | U-46619-induced aortic contraction | Rat aorta | pA2 | 7.3 ± 0.2 | Yu et al., 1994 |
| Thromboxane A2 Receptor | U-46619-induced tracheal contraction | Guinea-pig trachea | pA2 | 5.2 ± 0.1 | Yu et al., 1994 |
| Thromboxane Synthase | Arachidonic acid-induced platelet aggregation | Human platelet-rich plasma | IC50 | 5.0 ± 0.4 µM | Yu et al., 1994 |
| Collagen-induced platelet aggregation | Human platelet-rich plasma | IC50 | 5.6 ± 0.6 µM | Yu et al., 1994 | |
| Neuroprotection | Glutamate-induced neuronal death | Primary cortical neurons | Effective Concentration | 1-10 µM | Tai et al., 2019 |
Signaling Pathways and Mechanisms of Action
Dual Inhibition of the Thromboxane A2 Pathway
This compound's primary mechanism of action is the dual inhibition of thromboxane A2 (TXA2) synthase and the thromboxane A2 receptor. This dual action makes it a particularly effective antiplatelet and vasorelaxant agent.
-
Inhibition of Thromboxane Synthase: this compound inhibits the synthesis of TXA2 from its precursor, prostaglandin H2.
-
Antagonism of the Thromboxane A2 Receptor: this compound acts as a competitive antagonist at the TXA2 receptor, preventing the binding of TXA2 and subsequent downstream signaling. This blockade inhibits the rise in intracellular calcium ([Ca2+]) and the formation of inositol monophosphate, which are critical for platelet aggregation and smooth muscle contraction.
Neuroprotection Against Glutamate-Induced Excitotoxicity
This compound has also been shown to protect neurons from glutamate-induced excitotoxicity.[4] Excessive glutamate leads to the overactivation of glutamate receptors, particularly NMDA receptors, causing a massive influx of calcium ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. This compound has been observed to reduce glutamate-stimulated neuronal death in a concentration-dependent manner.[4] While the precise molecular targets for this neuroprotective effect are still under investigation, it is hypothesized that this compound may modulate downstream pathways activated by calcium influx, thereby mitigating the damaging effects of glutamate.
Experimental Workflow Overview
The overall workflow from plant material to biological characterization of this compound follows a standard natural product drug discovery pipeline.
Conclusion and Future Directions
This compound, a lignan isolated from Cinnamomum philippinense, presents a compelling profile for further drug development. Its dual-action on the thromboxane A2 pathway suggests significant potential in the treatment of cardiovascular and thrombotic diseases. Furthermore, its neuroprotective properties open avenues for its investigation in the context of neurodegenerative disorders characterized by excitotoxicity.
Future research should focus on several key areas:
-
Total Synthesis: Development of a scalable and efficient total synthesis of this compound to ensure a consistent and reliable supply for preclinical and clinical studies.
-
In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of thrombosis and neurodegeneration.
-
Mechanism of Neuroprotection: Further elucidation of the precise molecular targets and signaling pathways involved in this compound's neuroprotective effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify key structural features for enhanced potency and selectivity.
References
Cinnamophilin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of its chemical structure, key physicochemical properties, and multifaceted biological activities. This compound is characterized by its dual antagonism of the thromboxane A2 receptor and inhibition of thromboxane synthase, alongside its potent voltage-dependent calcium and sodium channel blocking effects. Furthermore, it exhibits notable antioxidant and neuroprotective properties. This document consolidates quantitative bioactivity data, details the experimental protocols for assessing its primary pharmacological effects, and presents visual diagrams of its mechanism of action and related experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a lignan with the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol .[1][2] Its systematic IUPAC name is (2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one.[1] The chemical structure of this compound is presented below.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | (2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one | [1] |
| Molecular Formula | C20H24O5 | [1][2] |
| Molecular Weight | 344.4 g/mol | [1][2] |
| CAS Number | 154677-96-0 | [1][2] |
| PubChem CID | 169883 | [1] |
| ChEMBL ID | CHEMBL3638037 | [1] |
| Canonical SMILES | CC(C(C(=O)C1=CC(=C(C=C1)O)OC)C)CC2=CC(=C(C=C2)O)OC | [1] |
| InChI Key | FPJCOLPRFZWPHM-QWHCGFSZSA-N | [1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of pharmacological activities, with its primary mechanisms centered around the modulation of the arachidonic acid cascade and ion channel function.
Dual Inhibition of Thromboxane A2 Receptor and Thromboxane Synthase
This compound is a potent dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 (TP) receptor.[3] This dual action effectively blocks the pro-aggregatory and vasoconstrictive effects of TXA2.
This compound competitively binds to the TP receptor, preventing the binding of the endogenous agonist TXA2. This antagonism inhibits the downstream signaling cascade, which involves the activation of phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a reduction in the mobilization of intracellular calcium (Ca2+) and a decrease in protein kinase C (PKC) activation, ultimately suppressing platelet aggregation and smooth muscle contraction.[3] Simultaneously, this compound inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, further reducing the levels of this potent mediator.
Voltage-Dependent Ion Channel Blocking Activity
This compound has been shown to block voltage-dependent sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes.[1] This activity contributes to its antiarrhythmic potential.
By physically occluding or allosterically modifying the ion channel pores, this compound reduces the influx of Na+ and Ca2+ ions during cellular depolarization. The blockade of Na+ channels can slow the upstroke of the action potential, while the blockade of L-type Ca2+ channels can shorten the plateau phase and reduce the force of contraction.
Antioxidant and Neuroprotective Effects
This compound acts as a free radical scavenger, which underlies its antioxidant and neuroprotective properties. It has been demonstrated to reduce oxidative damage and protect against transient focal cerebral ischemia in animal models.
The phenolic hydroxyl groups in the structure of this compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This antioxidant activity helps to mitigate cellular damage in conditions of oxidative stress, such as ischemic injury.
Quantitative Bioactivity Data
The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and antagonist affinity (pA2) values.
Table 2: IC50 Values for this compound
| Biological Activity | Experimental Model | IC50 (µM) | Reference(s) |
| Platelet Aggregation Inhibition (induced by Arachidonic Acid) | Human platelet-rich plasma | 5.0 ± 0.4 | [3] |
| Platelet Aggregation Inhibition (induced by Collagen) | Human platelet-rich plasma | 5.6 ± 0.6 | [3] |
| Platelet Aggregation Inhibition (induced by U-46619) | Human platelet-rich plasma | 3.0 ± 0.4 | [3] |
| Sodium Inward Current (INa) Inhibition | Single rat ventricular cells | 10.0 ± 0.4 | [1] |
| Calcium Inward Current (ICa) Inhibition | Single rat ventricular cells | 9.5 ± 0.3 | [1] |
| Potassium Outward Current (Integral) Inhibition | Single rat ventricular cells | 4.8 - 7.1 | [1] |
Table 3: pA2 Values for Thromboxane A2 Receptor Antagonism by this compound
| Experimental Model | pA2 | Reference(s) |
| Human Platelets (U-46619-induced aggregation) | 7.3 ± 0.2 | [3] |
| Rat Aorta (U-46619-induced contraction) | 6.3 ± 0.1 | [3] |
| Guinea-pig Trachea (U-46619-induced contraction) | 5.2 ± 0.2 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolation and Purification of this compound
This compound is isolated from the roots of Cinnamomum philippinense. A general procedure is as follows:
-
Extraction: Air-dried and powdered roots of C. philippinense are extracted exhaustively with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.[4]
Thromboxane A2 Receptor Antagonism Assay (Platelet Aggregation)
This assay determines the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Human venous blood is collected into tubes containing sodium citrate as an anticoagulant. The blood is centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is pre-incubated with various concentrations of this compound or vehicle (control) at 37°C for a specified time.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of a submaximal concentration of the TP receptor agonist U-46619.
-
Measurement: The change in light transmission, which is proportional to the degree of platelet aggregation, is monitored using a platelet aggregometer.
-
Data Analysis: The percentage inhibition of aggregation by this compound is calculated relative to the control. The IC50 value is determined from the concentration-response curve. For pA2 value determination, Schild analysis is performed using concentration-response curves of U-46619 in the presence of different concentrations of this compound.[3]
Voltage-Dependent Ion Channel Blocking Assay (Whole-Cell Patch Clamp)
This technique is used to measure the effect of this compound on ionic currents in isolated cardiomyocytes.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.
-
Patch Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette filled with an internal solution is sealed onto the membrane of a single myocyte.
-
Voltage Protocol: To measure specific ion currents (e.g., ICa or INa), specific voltage protocols are applied. For ICa, the cell may be held at a potential that inactivates Na+ channels (e.g., -40 mV) and then depolarized to various test potentials. For INa, the cell is typically held at a more negative potential (e.g., -80 mV) and then depolarized.
-
Drug Application: this compound is applied to the cell via the extracellular solution.
-
Data Acquisition and Analysis: The ionic currents are recorded before and after the application of this compound. The percentage of current inhibition is calculated, and the IC50 is determined from the concentration-response curve.[1]
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of this compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with this compound. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a diverse pharmacological profile. Its dual action on the thromboxane pathway, coupled with its ability to block key cardiac ion channels and mitigate oxidative stress, highlights its therapeutic potential in cardiovascular and neuroprotective applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a lead compound in drug discovery programs. The provided visualizations of its mechanisms of action and experimental workflows are intended to aid in the conceptual understanding and practical design of future studies.
References
- 1. Ionic mechanisms for the antiarrhythmic action of this compound in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cinnamophilin: A Comprehensive Technical Guide on its Antagonism of the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has demonstrated significant potential as a therapeutic agent through its potent antagonism of the thromboxane A2 (TXA2) receptor. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its mechanism of action as a TXA2 receptor antagonist. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental methodologies used to characterize its activity, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic applications of this compound and the broader field of TXA2 receptor modulation.
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis.[1] Synthesized from arachidonic acid by the sequential action of cyclooxygenase and thromboxane synthase, TXA2 exerts its effects by binding to the G protein-coupled thromboxane A2 receptor (TP receptor).[1] Activation of the TP receptor triggers a cascade of intracellular signaling events, primarily through Gq and G12/13 proteins, leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[1][2] Consequently, antagonism of the TXA2 receptor is a promising therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases.[3][4]
This compound has emerged as a compelling natural compound with significant TXA2 receptor antagonist activity.[5][6] In addition to its receptor blocking properties, it also exhibits inhibitory effects on thromboxane synthase, presenting a dual mechanism of action that enhances its therapeutic potential.[6] This guide will explore the multifaceted pharmacological effects of this compound, providing a detailed overview of its interaction with the TXA2 receptor and its downstream consequences.
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and antagonist affinity (pA2) values reported in the literature.
Table 1: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Inducing Agent | Platelet Source | IC50 (µM) | Reference |
| Arachidonic Acid | Human | 5.0 ± 0.4 | [6] |
| Collagen | Human | 5.6 ± 0.6 | [6] |
| U-46619 | Human | 3.0 ± 0.4 | [6] |
Table 2: pA2 Values of this compound for TXA2 Receptor Antagonism
| Tissue Preparation | Agonist | pA2 Value | Reference |
| Human Platelet-Rich Plasma | U-46619 | 7.3 ± 0.2 | [6] |
| Rat Aortic Rings | U-46619 | 6.3 ± 0.1 | [6] |
| Guinea-Pig Tracheal Rings | U-46619 | 5.2 ± 0.2 | [6] |
| Rabbit Platelets | U-46619 | 6.3 ± 0.3 | [5] |
| Rat Aorta | U-46619 | 7.3 ± 0.2 | [5] |
| Guinea-Pig Trachea | U-46619 | 5.2 ± 0.1 | [5] |
Note: A specific Ki value for this compound binding to the TXA2 receptor was not found in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through competitive antagonism of the TXA2 receptor.[5][6] This binding prevents the endogenous ligand, TXA2, from activating the receptor and initiating downstream signaling cascades. The TP receptor couples to at least two major G protein families: Gq and G12/13.[1][2]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in platelet activation and smooth muscle contraction.[1][2] this compound has been shown to suppress the U-46619-induced formation of [3H]-inositol monophosphate and the rise in intracellular Ca2+ in human platelets.[6]
-
G12/G13 Pathway: Coupling of the TP receptor to G12/G13 proteins activates the small GTPase Rho.[7][8] The Rho/Rho-kinase pathway plays a critical role in regulating vascular tone, platelet shape change, and smooth muscle cell proliferation.[7][9]
The dual inhibitory action of this compound on both the TXA2 receptor and thromboxane synthase provides a comprehensive blockade of the TXA2 signaling axis.[6] By inhibiting thromboxane synthase, this compound reduces the production of TXA2, thereby decreasing the agonist available to stimulate the TP receptor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's activity as a TXA2 receptor antagonist. These represent standard protocols and may require optimization for specific laboratory conditions.
Isometric Contraction Measurement in Isolated Rat Aortic Rings
This ex vivo assay assesses the effect of this compound on vasoconstriction induced by a TXA2 mimetic.[10][11]
Protocol:
-
Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11). Carefully remove adhering connective and adipose tissue. Cut the aorta into 3-4 mm wide rings.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration: Apply a resting tension of 2 g to the rings and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
Viability Test: After equilibration, contract the rings with 60 mM KCl. After washing and returning to baseline, the tissue is considered viable.
-
Experimental Procedure:
-
Pre-incubate the aortic rings with various concentrations of this compound or vehicle for 20-30 minutes.
-
Generate a cumulative concentration-response curve for the TXA2 mimetic, U-46619 (e.g., 1 nM to 1 µM).
-
Record the isometric contractions using a data acquisition system.
-
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The pA2 value for this compound is calculated using a Schild plot analysis.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration following TXA2 receptor activation.[12][13]
Protocol:
-
Cell Preparation: Culture human platelets or a cell line expressing the human TP receptor (e.g., HEK293-TP) in appropriate media.
-
Dye Loading:
-
Resuspend the cells in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the salt solution to remove extracellular dye.
-
-
Experimental Procedure:
-
Resuspend the Fura-2-loaded cells to a suitable density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Place the cell suspension in a fluorometer cuvette with stirring or in a microplate for use in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the TXA2 agonist U-46619 to stimulate the cells.
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence ratio compared to the control.
In Vivo Model of Pulmonary Thromboembolism
This in vivo model evaluates the protective effect of this compound against thrombosis induced by platelet activators.[14][15][16]
Protocol:
-
Animal Preparation: Use male ICR mice (20-25 g). Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined time before the thrombotic challenge.
-
Thrombotic Challenge: Anesthetize the mice (e.g., with a ketamine/xylazine mixture). Inject a thrombogenic mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) into the tail vein.
-
Endpoint Measurement:
-
Mortality: Record the number of surviving animals within a specified timeframe (e.g., 30 minutes) after the injection.
-
Platelet Count: At a specific time point post-injection (e.g., 2 minutes), collect blood via cardiac puncture to determine the circulating platelet count. A smaller drop in platelet count in the treated group compared to the control group indicates an antithrombotic effect.
-
Histology: Euthanize the animals at a specific time point, perfuse the lungs with saline, and fix them in formalin. Embed the lungs in paraffin, section, and stain with hematoxylin and eosin to visualize and quantify pulmonary thrombi.
-
-
Data Analysis: Compare the survival rates, changes in platelet counts, and the number and size of pulmonary thrombi between the this compound-treated and control groups.
Conclusion
This compound presents a compelling profile as a dual-action antagonist of the thromboxane A2 pathway, inhibiting both the TXA2 receptor and thromboxane synthase. The quantitative data clearly demonstrate its potent inhibitory effects on platelet aggregation and vasoconstriction in various preclinical models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel TXA2 receptor antagonists. The elucidated signaling pathways highlight the critical nodes at which this compound exerts its therapeutic effects. For drug development professionals, this compound represents a promising lead compound for the development of novel anti-thrombotic agents. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more advanced preclinical and clinical settings.
References
- 1. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of RhoA-mediated signaling by the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor: independent modulation of TPalpha signaling by prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. hellobio.com [hellobio.com]
- 14. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cinnamophilin: An In-Depth Technical Guide to its In Vitro Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamophilin, a lignan compound, has demonstrated significant potential as a novel antioxidant and cytoprotective agent. This technical guide provides a comprehensive overview of its in vitro antioxidant and free radical scavenging properties, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially explore the therapeutic applications of this compound in mitigating oxidative stress-related pathologies.
Data Presentation: Quantitative Antioxidant and Free Radical Scavenging Activities
The antioxidant capacity of this compound has been quantified through various in vitro assays, demonstrating its efficacy in inhibiting lipid peroxidation and scavenging a range of reactive oxygen species (ROS). The following tables summarize the key quantitative data.
Table 1: Inhibition of Lipid Peroxidation by this compound
| Assay System | IC50 Value (µM) | Source |
| Non-enzymatic iron-induced lipid peroxidation in rat brain homogenates | 8.0 ± 0.7 | [1] |
| Iron ion/ADP/ascorbate-initiated rat liver mitochondrial lipid peroxidation | 17.7 ± 0.2 | [1] |
| NADPH-dependent microsomal lipid peroxidation | 3.4 ± 0.1 | [1] |
Table 2: Free Radical Scavenging Activity of this compound
| Free Radical | Assay Method | Observation | Source |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | DPPH radical test | Marked free radical scavenging capacity | [1] |
| 2,2'-azo-bis(2-amidinopropane) dihydrochloride-derived peroxyl radical | Peroxyl radical test | Marked free radical scavenging capacity | [1] |
| Superoxide anions (O₂⁻) | Xanthine/xanthine oxidase system | Reactive toward superoxide anions | [1] |
| Copper-catalyzed oxidation of human LDL | Fluorescence intensity and TBARS formation | Inhibited in a concentration-dependent manner | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[3]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. From this stock, create a series of dilutions to be tested.[3] A similar dilution series should be prepared for the positive control.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound sample solutions to different wells.
-
Add 100 µL of each concentration of the standard antioxidant solutions to different wells.
-
For the control well, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly.[3]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the sample with the DPPH solution.[3]
-
-
IC50 Value Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[4]
-
-
Preparation of Working Solution: Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[3]
-
Preparation of Test Samples: Prepare a stock solution of this compound and a positive control in a suitable solvent and create a series of dilutions.[3]
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of each concentration of the this compound sample solutions to different wells.
-
Add 20 µL of each concentration of the standard antioxidant solutions to different wells.
-
For the control well, add 20 µL of the solvent used for the samples.
-
Add 180 µL of the diluted ABTS•+ solution to all wells and mix thoroughly.[3]
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[4]
-
Measurement: Measure the absorbance of each well at 734 nm.[3]
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] Where:
-
Abs_control is the absorbance of the control (ABTS•+ solution without the sample).
-
Abs_sample is the absorbance of the sample with the ABTS•+ solution.[3]
-
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Superoxide Radical (O₂⁻) Scavenging Assay (Xanthine/Xanthine Oxidase System)
This assay measures the ability of an antioxidant to scavenge superoxide radicals generated by the xanthine/xanthine oxidase system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically. The presence of a superoxide scavenger will inhibit this reaction.
Materials:
-
Xanthine
-
Xanthine Oxidase (XO)
-
Nitroblue tetrazolium (NBT)
-
Phosphate buffer (pH 7.5)
-
Test compound (this compound)
-
Positive control (e.g., Allopurinol)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of xanthine (e.g., 100 µM) in phosphate buffer.
-
Prepare a solution of NBT (e.g., 600 µM) in phosphate buffer.
-
Prepare a solution of xanthine oxidase (e.g., 0.045 units/mL) in phosphate buffer. Keep the enzyme solution on ice.[5]
-
-
Assay Protocol:
-
The reaction mixture should contain the test solution (this compound at various concentrations), phosphate buffer, xanthine solution, and NBT solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
A blank solution should be prepared in the same way but without the enzyme.[5]
-
-
Incubation: Incubate the reaction mixture at 25°C for 10 minutes.[5]
-
Measurement: Measure the absorbance of the reaction mixture at 560 nm against the blank.[5]
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample to the control (reaction mixture without the sample).
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals can be detected by their reaction with a detector molecule, leading to a measurable change (e.g., color or fluorescence).
Materials:
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Detector molecule (e.g., salicylic acid, catechol)
-
Buffer solution
-
Test compound (this compound)
-
Positive control (e.g., Mannitol, Thiourea)
-
Spectrophotometer
Procedure (using salicylic acid as detector):
-
Preparation of Reagents: Prepare aqueous solutions of FeSO₄ (e.g., 9 mmol/L), H₂O₂ (e.g., 9 mmol/L), and salicylic acid in ethanol (e.g., 9 mmol/L).[6]
-
Assay Protocol:
-
In a test tube, mix the this compound sample solution with the FeSO₄ solution and the salicylic acid-ethanol solution.
-
Initiate the reaction by adding the H₂O₂ solution.[6]
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[6]
-
Measurement: Measure the absorbance of the mixture at 510 nm.[6]
-
Calculation of Scavenging Activity: The scavenging activity is calculated by comparing the absorbance of the sample to a control that does not contain the sample. A sample blank without H₂O₂ should also be measured.[6]
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for in vitro antioxidant assays and a potential signaling pathway involved in the antioxidant action of compounds like this compound.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Potential Nrf2-mediated antioxidant signaling pathway.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Neuroprotective Potential of Cinnamophilin: A Technical Whitepaper on Initial Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamophilin, a novel neolignan compound, has emerged as a promising candidate for neuroprotection in the context of ischemic stroke. Initial preclinical studies have demonstrated its significant efficacy in reducing neuronal damage and improving functional outcomes in both in vivo and in vitro models of cerebral ischemia. The primary mechanisms underlying these protective effects appear to be rooted in its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the foundational research on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death and neurological deficits. The therapeutic window for current interventions is narrow, highlighting the urgent need for novel neuroprotective agents. This compound ([8R, 8'S]-4, 4'-dihydroxy-3, 3'-dimethoxy-7-oxo-8, 8'-neolignan) has been identified as a compound with significant neuroprotective potential. This document synthesizes the initial findings from preclinical studies investigating its effects.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from in vivo and in vitro experiments.
Table 1: In Vivo Neuroprotective Effects of this compound in Animal Models of Transient Focal Cerebral Ischemia
| Parameter | Animal Model | This compound Treatment | Outcome | Reference |
| Gray Matter Damage | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - 31.6% reduction at 7 days post-insult- 34.9% reduction at 21 days post-insult | [1][2] |
| Axonal Damage | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - 46.3% - 68.6% reduction at 7 and 21 days post-insult | [1][2] |
| Myelin Damage | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - 25.2% - 28.1% reduction at 7 and 21 days post-insult | [1][2] |
| Brain Infarction | Mice (transient Middle Cerebral Artery Occlusion) | 20-80 mg/kg, IP 15 min before occlusion | - 33% - 46% reduction | [1][3] |
| Brain Infarction | Mice (transient Middle Cerebral Artery Occlusion) | 80 mg/kg, IP 2h after occlusion | - 43% reduction | [1][3] |
| Brain Infarction | Rats (transient focal cerebral ischemia) | 80 mg/kg, 2, 4, or 6h post-insult | - 34% - 43% reduction | [4] |
| Sensorimotor Outcomes | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - Significant improvement up to 21 days post-insult | [2] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Parameter | In Vitro Model | This compound Treatment | Outcome | Reference |
| Neuronal Damage | Rat Organotypic Hippocampal Slices (Oxygen-Glucose Deprivation) | 10-30 µM, 2, 4, or 6h post-insult | - Significant reduction in neuronal damage | [4] |
| TNF-α Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells | Not specified | - Significant inhibition | [4] |
| Nitrite/Nitrate Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells | Not specified | - Significant inhibition | [4] |
| IL-6 Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells | Not specified | - Significant inhibition | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies on this compound's neuroprotective effects.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used surgical procedure to mimic ischemic stroke in rodents.
-
Animal Subjects: Adult male Sprague-Dawley rats (240-290 g) or mice were used.[1][2]
-
Anesthesia: Animals were anesthetized with halothane (1.0-1.5%).[2]
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament suture (4-0 for rats) with a rounded tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 90 minutes).[2]
-
Reperfusion is initiated by withdrawing the filament.
-
-
This compound Administration: this compound (e.g., 80 mg/kg) or vehicle was administered intravenously at the onset of reperfusion.[2]
-
Outcome Assessment:
-
Histopathology: Brains were harvested at specified time points (e.g., 7 or 21 days) and sectioned.[2] Infarct volume was determined using triphenyltetrazolium chloride (TTC) staining.
-
Immunohistochemistry: Sections were stained with antibodies against markers of axonal damage (phosphorylated component-H neurofilaments) and myelin damage (myelin basic protein).[2]
-
Neurological and Sensorimotor Function: Behavioral tests were conducted to assess functional deficits and recovery.[2]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model simulates the ischemic conditions of stroke in a controlled in vitro environment.
-
Cell Culture: Organotypic hippocampal slice cultures from rats were prepared.[4][5]
-
OGD Procedure:
-
Cultures were transferred to a glucose-free medium.
-
The cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂).
-
The duration of OGD was typically 30-60 minutes.
-
-
Reperfusion: After OGD, the cultures were returned to a normoxic environment with a glucose-containing medium.
-
This compound Treatment: this compound (e.g., 10-30 µM) was added to the culture medium at various time points post-OGD (e.g., 2, 4, or 6 hours).[4]
-
Assessment of Neuronal Damage:
-
Propidium Iodide (PI) Staining: PI, a fluorescent dye that enters dead cells, was used to quantify neuronal death.
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium was measured as an indicator of cytotoxicity.
-
Neuronal Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.
-
LDH Assay: As mentioned above, this assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.
Immunohistochemistry
-
Tissue Preparation: Brain tissue was fixed, cryoprotected, and sectioned.
-
Staining Procedure:
-
Sections were incubated with primary antibodies against specific markers (e.g., phosphorylated neurofilaments, myelin basic protein).
-
This was followed by incubation with a secondary antibody conjugated to a fluorescent tag or an enzyme for colorimetric detection.
-
Sections were then visualized under a microscope.
-
ELISA for Inflammatory Cytokines
-
Sample Collection: Cell culture supernatants or plasma samples were collected.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) was used.
-
Samples and standards were added to the wells.
-
A detection antibody, often biotinylated, was then added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate was added to bind to the biotinylated detection antibody.
-
A substrate solution was added, and the resulting color change was measured spectrophotometrically to determine the cytokine concentration.
-
Signaling Pathways
The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Antioxidant Signaling Pathway
This compound is believed to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the face of oxidative stress, this compound may promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are crucial for cellular defense against oxidative damage.
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] This anti-inflammatory activity is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, such as those present during ischemic injury, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting IκB degradation, thereby preventing NF-κB activation and subsequent inflammation. Additionally, this compound may modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in regulating inflammatory responses.
Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB inhibition.
Conclusion and Future Directions
The initial studies on this compound provide compelling evidence for its neuroprotective effects in the context of ischemic stroke. Its dual action as a potent antioxidant and anti-inflammatory agent, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, makes it a strong candidate for further drug development.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling pathways.
-
Conducting dose-response studies to determine the optimal therapeutic concentration.
-
Evaluating its efficacy and safety in more advanced preclinical models of stroke.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its suitability for clinical translation.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for the treatment of ischemic stroke and other neurodegenerative disorders.
References
- 1. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Therapeutic window for this compound following oxygen-glucose deprivation and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-cep.org [e-cep.org]
Cinnamophilin: A Potential Neurotherapeutic Agent for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cinnamophilin, a neolignan compound, has emerged as a promising candidate for the treatment of various neurological disorders. Extensive preclinical research, predominantly in models of ischemic stroke, has demonstrated its potent neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological diseases.
Introduction to this compound
This compound is a naturally occurring lignan that has garnered significant interest for its pharmacological activities. Its neuroprotective effects are the most extensively studied, with compelling evidence from in vivo and in vitro models of cerebral ischemia. These studies have consistently shown that this compound can mitigate neuronal damage, reduce infarct volume, and improve functional outcomes. The therapeutic potential of this compound extends beyond stroke, with emerging evidence suggesting its relevance in other neurological conditions characterized by oxidative stress and neuroinflammation.
Neuroprotective Effects in Ischemic Stroke
The neuroprotective properties of this compound have been most robustly demonstrated in animal models of transient focal cerebral ischemia. Administration of this compound has been shown to significantly reduce brain damage and improve neurological function.
Quantitative Data on Neuroprotection
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in ischemic stroke models.
Table 1: Effect of this compound on Brain Infarction in a Mouse Model of Transient Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose (mg/kg) | Reduction in Brain Infarction (%) |
| This compound (Pre-treatment) | 20 | 33%[1] |
| This compound (Pre-treatment) | 40 | 39%[1] |
| This compound (Pre-treatment) | 80 | 46%[1] |
| This compound (Post-treatment) | 80 | 43%[1] |
Table 2: Long-term Neuroprotective Effects of this compound in a Rat Model of Transient MCAO
| Outcome Measure | Day 7 Post-insult | Day 21 Post-insult |
| Reduction in Gray Matter Damage | 31.6% | 34.9% |
| Reduction in Axonal Damage | 46.3% - 68.6% | Not Reported |
| Reduction in Myelin Damage | 25.2% - 28.1% | Not Reported |
| Improvement in Sensorimotor Outcomes | Significant (p < .05) | Significant (p < .05) |
Potential Role in Other Neurological Disorders
While direct evidence for this compound in other neurological disorders is limited, the known pathological mechanisms of these diseases and the established anti-inflammatory and antioxidant properties of cinnamon compounds, including this compound, suggest a strong therapeutic rationale.
Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to neuroinflammation and neuronal death. Cinnamon extracts and their components have been shown to inhibit the aggregation of Aβ and tau proteins.[2][3][4] Cinnamaldehyde, a major component of cinnamon, has been demonstrated to protect against Aβ-induced neurotoxicity.[5] Given this compound's potent antioxidant and anti-inflammatory effects, it is plausible that it could offer neuroprotection in Alzheimer's disease by mitigating oxidative stress and the inflammatory response associated with Aβ pathology.
Parkinson's Disease
Parkinson's disease involves the progressive loss of dopaminergic neurons and the aggregation of α-synuclein. Cinnamon and its metabolite sodium benzoate have been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease.[6][7][8] The proposed mechanisms include the upregulation of neuroprotective proteins like Parkin and DJ-1 and the suppression of neuroinflammation.[6] Although direct studies with this compound are lacking, its ability to combat oxidative stress and inflammation suggests it could be beneficial in slowing the progression of Parkinson's disease.
Multiple Sclerosis
Multiple sclerosis (MS) is an autoimmune demyelinating disease of the central nervous system. Cinnamon has demonstrated therapeutic potential in experimental autoimmune encephalomyelitis (EAE), an animal model of MS.[9][10][11] Treatment with cinnamon has been shown to suppress T-cell proliferation and modulate the immune response, leading to reduced demyelination and inflammation.[9][10][11] The immunomodulatory and anti-inflammatory properties of cinnamon compounds suggest that this compound could play a role in managing the inflammatory cascades that drive MS pathology.
Mechanisms of Action: Key Signaling Pathways
This compound and related compounds exert their neuroprotective effects through the modulation of several key signaling pathways involved in inflammation and oxidative stress.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. In neurological disorders, the activation of NF-κB in glial cells leads to the production of pro-inflammatory cytokines and enzymes that contribute to neuronal damage. Cinnamon extracts and cinnamaldehyde have been shown to inhibit the activation of the NF-κB pathway.[12][13][14] This inhibition is a crucial mechanism underlying their anti-neuroinflammatory effects.
References
- 1. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-aggregation Effects of Phenolic Compounds on α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ppj.phypha.ir [ppj.phypha.ir]
- 11. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnamon ameliorates experimental allergic encephalomyelitis in mice via regulatory T cells: implications for multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orally Administrated Cinnamon Extract Reduces β-Amyloid Oligomerization and Corrects Cognitive Impairment in Alzheimer's Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Potent Bio-Pharmacological Landscape of Lignans from Cinnamomum Species: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Cinnamomum, a cornerstone of traditional medicine and culinary practices, is a rich reservoir of bioactive phytochemicals. Among these, lignans—a diverse class of polyphenolic compounds—have emerged as significant candidates for drug discovery due to their extensive pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of lignans isolated from various Cinnamomum species, with a focus on their anti-inflammatory, antioxidant, and cytotoxic properties. We present a synthesis of quantitative data, detailed experimental methodologies for key bioassays, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising area.
Introduction: Lignans from Cinnamon
Lignans are a major class of phytoestrogens derived from the oxidative dimerization of two phenylpropanoid units.[1] Found in various parts of plants, including the wood, bark, and seeds, they play a crucial role in plant defense.[2][3] In the Cinnamomum genus, a wealth of structurally diverse lignans has been identified, contributing significantly to the medicinal properties of these plants.[2][4] These compounds have garnered substantial interest for their potential therapeutic applications, ranging from cancer treatment to managing inflammatory and neurodegenerative diseases.[5][6] This guide will delve into the specific biological activities of lignans isolated from species such as C. bejolghota, C. osmophloeum, and C. cassia, providing the technical details necessary for their scientific evaluation.
Biological Activities and Quantitative Data
Lignans from Cinnamomum species exhibit a broad spectrum of biological effects. The most extensively studied activities include anticancer, anti-inflammatory, and antioxidant effects. This section summarizes the key findings and presents quantitative data for direct comparison.
Anticancer and Cytotoxic Activity
Several lignans isolated from Cinnamomum have demonstrated potent cytotoxic effects against a range of human cancer cell lines. These activities are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Lignan | Cinnamomum Species | Cancer Cell Line | IC₅₀ Value | Reference |
| Bejolghotin G | C. bejolghota | HCT-116 (Colon) | 0.95 µM | [7] |
| Bejolghotin G | C. bejolghota | A549 (Lung) | 0.78 µM | [7] |
| Bejolghotin G | C. bejolghota | MDA-MB-231 (Breast) | 1.03 µM | [7] |
| Bejolghotin H | C. bejolghota | HCT-116 (Colon) | 1.98 µM | [7] |
| Bejolghotin H | C. bejolghota | A549 (Lung) | 1.54 µM | [7] |
| Bejolghotin H | C. bejolghota | MDA-MB-231 (Breast) | 2.93 µM | [7] |
| (7'S,8'R,8R)-lyoniresinol-9,9'-di-O-(E)-feruloyl ester | C. osmophloeum | HepG2 (Liver) | 7.87 µg/mL | [2][8] |
| (7'S,8'R,8R)-lyoniresinol-9,9'-di-O-(E)-feruloyl ester | C. osmophloeum | Hep3B (Liver) | 4.31 µg/mL | [2][8] |
| (7'S,8'R,8R)-lyoniresinol-9,9'-di-O-(E)-feruloyl ester | C. osmophloeum | Ca9-22 (Oral) | 2.51 µg/mL | [2][8] |
Anti-inflammatory Activity
Inflammation is a key process in many chronic diseases. Lignans from Cinnamomum have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO), and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
| Lignan/Extract | Cinnamomum Species | Assay/Cell Line | Effect | IC₅₀ Value | Reference |
| Ethanol Extract | C. cassia | NO Production in RAW 264.7 cells | Inhibition | - | [9] |
| Cinnamic Aldehyde | C. cassia | NO Production in RAW 264.7 cells | Inhibition | - | [9] |
| Syringaresinol | General | NO Production in RAW 264.7 cells | Inhibition | - | [10] |
| Sauchinone | General | NO Production in RAW 264.7 cells | Inhibition | - | [10] |
Antioxidant Activity
The antioxidant capacity of Cinnamomum lignans is a significant aspect of their therapeutic potential, as oxidative stress is implicated in numerous pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Extract | Cinnamomum Species | Assay | IC₅₀ Value | Reference |
| Ethanol Extract (Bark) | C. cassia | DPPH Scavenging | 0.072 mg/mL | [11] |
| Ethanol Extract (Buds) | C. cassia | DPPH Scavenging | 0.073 mg/mL | [11] |
| Ethanol Extract (Leaves) | C. cassia | DPPH Scavenging | 0.208 mg/mL | [11] |
| Ethanolic Extract | C. burmanii | DPPH Scavenging | 25.35 ppm | [12] |
| Ethanolic Extract | C. mercadoi | DPPH Scavenging | 85.76 µg/mL | [6] |
Core Experimental Methodologies
This section provides detailed protocols for the key in vitro assays used to assess the biological activities of lignans.
Lignan Isolation and Structural Elucidation
Objective: To isolate and identify lignans from Cinnamomum plant material.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., bark, roots) is typically extracted with organic solvents like ethanol or methanol.[2][13]
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[2]
-
Chromatographic Separation: The bioactive fractions (often the EtOAc fraction for lignans) are subjected to multiple steps of column chromatography.[13] Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., hexane-ethyl acetate).
-
Purification: Final purification of individual lignans is achieved using preparative High-Performance Liquid Chromatography (HPLC).[13]
-
Structural Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of lignans on cancer cells.
Principle: This colorimetric assay measures cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][15]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 3 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the isolated lignans for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against lignan concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay
Objective: To measure the inhibitory effect of lignans on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.[17]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach confluence.[17]
-
Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the lignans for 1-3 hours. Then, stimulate inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.[17][19]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant (e.g., 100 µL) with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine).[17][19]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[17] Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Antioxidant Capacity Assessment: DPPH Assay
Objective: To evaluate the free radical scavenging activity of lignans.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[11][20]
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the test lignans and a positive control (e.g., ascorbic acid or gallic acid).[6][20]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a small volume of the lignan solution with the DPPH solution.[6]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[20][21]
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100. The IC₅₀ value is the concentration of the lignan required to scavenge 50% of the DPPH radicals.[11]
Mechanisms of Action: Signaling Pathways
The biological activities of Cinnamomum lignans are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Pathway (Anti-inflammatory Action)
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2.[10][22] Lignans from Cinnamomum and related compounds have been shown to exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[10][23]
Activation of the Nrf2 Pathway (Antioxidant Action)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like some lignans), Keap1 undergoes a conformational change, releasing Nrf2.[24][25] The stabilized Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative damage.[24][25]
Conclusion and Future Directions
The lignans isolated from Cinnamomum species represent a class of natural products with significant and diverse biological activities. Their potent cytotoxic, anti-inflammatory, and antioxidant properties, supported by quantitative in vitro data, underscore their potential as lead compounds for the development of novel therapeutics. The modulation of fundamental signaling pathways such as NF-κB and Nrf2 provides a mechanistic basis for their observed effects.
Future research should focus on several key areas:
-
In Vivo Efficacy and Safety: While in vitro data is promising, comprehensive in vivo studies are required to establish the efficacy, pharmacokinetics, and safety profiles of these lignans.
-
Mechanism Elucidation: Further investigation is needed to fully delineate the molecular targets and signaling interactions of specific lignans.
-
Synergistic Effects: Exploring the potential synergistic effects of these lignans with existing therapeutic agents could lead to more effective combination therapies.
-
Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for optimizing the chemical structures of these lignans to enhance their potency and selectivity.
This technical guide provides a foundational resource for researchers aiming to explore the rich pharmacological landscape of Cinnamomum lignans, paving the way for innovative drug discovery and development.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Lignans and Neolignans with Antioxidant and Human Cancer Cell Proliferation Inhibitory Activities from Cinnamomum bejolghota Confirm Its Functional Food Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic lignan esters from Cinnamomum osmophloeum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Various Parts of Cinnamomum cassia Extracted with Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 13. Bioactive lignans from sesame (Sesamum indicum L.): evaluation of their antioxidant and antibacterial effects for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Comprehensive Characterization of Lignans from Forsythia viridissima by UHPLC-ESI-QTOF-MS, and Their NO Inhibitory Effects on RAW 264.7 Cells [mdpi.com]
- 20. Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of novel Nrf2 activators from Cinnamomum chartophyllum H.W. Li and their potential application of preventing oxidative insults in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamophilin: A Dual-Action Inhibitor of Platelet Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has demonstrated significant antiplatelet activity. This technical guide provides a comprehensive overview of the effects of this compound on platelet aggregation, its mechanism of action, detailed experimental protocols for in vitro assessment, and a summary of key quantitative data. This compound exerts its effects through a dual mechanism: inhibition of thromboxane A2 (TXA2) synthase and competitive antagonism of the TXA2 receptor. This dual action makes it a compound of interest for the development of novel anti-thrombotic agents. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, a natural compound derived from the plant Cinnamomum philippinense, has emerged as a promising antiplatelet agent.[1] This guide delves into the technical details of its inhibitory effects on platelet aggregation.
Cinnamomum philippinense is a species of flowering plant in the family Lauraceae, native to Taiwan and the Philippines.[1] Traditionally, various parts of Cinnamomum species have been used in medicine, and modern research is exploring the therapeutic potential of their isolated bioactive compounds.[1]
Mechanism of Action: Targeting the Thromboxane A2 Pathway
This compound's primary mechanism of action is the modulation of the thromboxane A2 (TXA2) signaling pathway, which plays a pivotal role in platelet activation and aggregation. It achieves this through a dual-pronged approach:
-
Inhibition of Thromboxane A2 Synthase: this compound inhibits the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2).
-
Antagonism of the Thromboxane A2 Receptor (TP): this compound competitively blocks the TP receptor, preventing the binding of any remaining TXA2 and thereby inhibiting downstream signaling.
This dual inhibitory action is significant because it not only reduces the production of a key platelet agonist but also blocks the action of any TXA2 that may still be present.
Signaling Pathway of Thromboxane A2 and the Action of this compound
The following diagram illustrates the thromboxane A2 signaling cascade in platelets and the points of intervention by this compound.
Quantitative Data on Anti-Platelet Aggregation Effects
The inhibitory potency of this compound has been quantified against various inducers of platelet aggregation. The following tables summarize the key findings.
Table 1: IC50 Values of this compound Against Platelet Aggregation Inducers
| Inducer | IC50 (µM) |
| Arachidonic Acid | 5.0 ± 0.4 |
| Collagen | 5.6 ± 0.6 |
| U-46619 (TXA2 mimetic) | 3.0 ± 0.4 |
Table 2: pA2 Values for Competitive Antagonism by this compound
| Agonist | Tissue/Cell Type | pA2 Value |
| U-46619 | Human Platelet-Rich Plasma | 7.3 ± 0.2 |
| U-46619 | Rat Aortic Rings | 6.3 ± 0.1 |
| U-46619 | Guinea-pig Tracheal Rings | 5.2 ± 0.2 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on platelet aggregation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet aggregation in vitro.
Measurement of Thromboxane B2 (TXB2) Formation
This assay quantifies the production of TXB2, the stable metabolite of TXA2, as an indicator of TXA2 synthase activity.
Pharmacokinetics and Bioavailability
Currently, there is limited specific data available on the pharmacokinetics, bioavailability, and metabolism of this compound. Studies on related compounds from Cinnamomum species, such as cinnamaldehyde and cinnamic acid, suggest that they are generally well-absorbed and rapidly metabolized.[2] However, dedicated pharmacokinetic studies on this compound are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound presents a compelling profile as an antiplatelet agent with a well-defined dual mechanism of action targeting the thromboxane A2 pathway. The quantitative data from in vitro studies demonstrate its potent inhibitory effects on platelet aggregation induced by key agonists. The detailed experimental protocols provided in this guide offer a foundation for further research into its therapeutic potential. While more studies, particularly on its pharmacokinetics and in vivo efficacy, are warranted, this compound stands out as a promising candidate for the development of new anti-thrombotic therapies.
References
The Therapeutic Potential of Cinnamophilin in Vascular Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular diseases, a class of conditions affecting the circulatory system, remain a leading cause of morbidity and mortality worldwide. The pathogenesis of these diseases is complex, often involving intricate signaling pathways that regulate vascular tone, inflammation, and thrombosis. Cinnamophilin, a novel lignan isolated from Cinnamomum philippinense, has emerged as a promising therapeutic agent with the potential to modulate key pathways implicated in vascular disease. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential in vascular diseases.
Mechanism of Action: Dual Inhibition of Thromboxane A2 Signaling
This compound exerts its primary effects through a dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. It acts as both a thromboxane synthase inhibitor and a competitive antagonist of the thromboxane A2 receptor (TP receptor) .[1][2] This dual inhibition is significant because TXA2 is a potent mediator of vasoconstriction and platelet aggregation, both of which are critical events in the pathophysiology of various vascular diseases, including atherosclerosis and thrombosis.[3][4]
By inhibiting thromboxane synthase, this compound reduces the production of TXA2 from its precursor, prostaglandin H2. Concurrently, by blocking the TP receptor, it prevents the binding of any remaining TXA2, thereby attenuating its downstream signaling effects.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro studies, demonstrating the efficacy of this compound in inhibiting platelet aggregation and antagonizing the TXA2 receptor in various tissues.
Table 1: Inhibitory Concentration (IC50) of this compound on Human Platelet Aggregation [1][2]
| Inducing Agent | IC50 (μM) |
| Arachidonic Acid (AA) | 5.0 ± 0.4 |
| Collagen | 5.6 ± 0.6 |
| U-46619 (TXA2 mimetic) | 3.0 ± 0.4 |
Table 2: Antagonistic Activity (pA2 values) of this compound at the Thromboxane A2 Receptor [1][2][5]
| Tissue | pA2 Value |
| Human Platelets | 7.3 ± 0.2 |
| Rabbit Platelets | 6.3 ± 0.3 |
| Rat Aorta | 7.3 ± 0.2 |
| Guinea-pig Trachea | 5.2 ± 0.1 |
Effects on Vascular Smooth Muscle Cells
This compound has demonstrated significant effects on vascular smooth muscle cells (VSMCs), primarily through its antagonism of the TXA2 receptor and its voltage-dependent Ca2+ channel blocking properties.[5] In isolated rat aorta, this compound competitively antagonized the contractions induced by the TXA2 mimetic U-46619.[1][5] Furthermore, it was shown to inhibit contractions induced by high potassium (K+) and the Ca2+ channel activator Bay K 8644, indicating a direct effect on calcium influx, a critical step in VSMC contraction.[5] Notably, high concentrations of this compound did not affect contractions induced by other vasoconstrictors such as endothelin-1, angiotensin II, or serotonin, highlighting its selectivity for the TXA2 pathway and calcium channels.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the dual mechanism of action of this compound on the thromboxane A2 signaling pathway.
References
- 1. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cinnamophilin Administration in Rodent Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamophilin, a novel antioxidant and free radical scavenger, has demonstrated significant neuroprotective effects in rodent models of ischemic stroke.[1] It has been shown to reduce brain infarction, ameliorate neurobehavioral deficits, and decrease oxidative damage and inflammation when administered both before and after the ischemic event.[1] These application notes provide a comprehensive protocol for the administration of this compound in a rodent model of transient focal cerebral ischemia, specifically the transient Middle Cerebral Artery Occlusion (tMCAO) model. Detailed methodologies for drug preparation, surgical procedures, and key outcome assessments are outlined to ensure reproducibility and aid in the evaluation of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound in rodent stroke models based on published literature.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Drug | This compound | [1][2] |
| Dosage | 20-80 mg/kg | [1] |
| 80 mg/kg (effective post-ischemic dose) | [1][2] | |
| Administration Route | Intraperitoneal (IP) or Intravenous (IV) | [1][2] |
| Vehicle | Likely requires a solubilizing agent such as Hydroxypropyl-β-cyclodextrin (HPCD) due to poor aqueous solubility. | |
| Timing of Administration | Pre-treatment: 15 minutes before MCA occlusion | [1] |
| Post-treatment: Up to 6 hours after onset of ischemia | [2] |
Table 2: Efficacy of this compound in Rodent Stroke Models
| Outcome Measure | Effect of this compound (80 mg/kg) | Reference |
| Brain Infarction Reduction | 33-46% (pretreatment) | [1] |
| 43% (post-ischemic treatment) | [1] | |
| 31.6% - 34.9% (long-term, 7 and 21 days) | [2] | |
| Neurobehavioral Outcome | Significant improvement | [1][2] |
| Oxidative Stress Markers | ||
| Superoxide Anion (O2-) | Significantly attenuated accumulation | [1] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly decreased levels | [1] |
| 4-hydroxynonenal (4-HNE) | Significantly decreased levels | [1] |
| Inflammatory Markers | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Effectively inhibited production | [2] |
| Interleukin-6 (IL-6) | Effectively inhibited production | [2] |
Experimental Protocols
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare a sterile solution of HPCD in saline. The concentration of HPCD may need to be optimized to ensure complete dissolution of this compound. A starting concentration of 20-40% (w/v) HPCD in sterile saline is recommended.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder based on the desired dose (e.g., 80 mg/kg) and the number and weight of the animals to be treated.
-
In a sterile microcentrifuge tube, add the this compound powder to the prepared HPCD/saline vehicle.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the injection syringes.
-
-
Administration: Administer the prepared this compound solution to the animals via the chosen route (intraperitoneal or intravenous) at the appropriate time point relative to the ischemic insult.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
Objective: To induce a transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Microsurgical instruments
-
4-0 silk suture
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip (prepared by heating the tip near a flame)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Isolation:
-
Carefully dissect the arteries from the surrounding nerves and connective tissue.
-
Ligate the distal end of the ECA with a 4-0 silk suture.
-
Place a temporary ligature around the CCA.
-
-
Occlusion:
-
Make a small incision in the ECA.
-
Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will confirm successful occlusion.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 90 minutes), carefully withdraw the monofilament to allow reperfusion.
-
Permanently ligate the ECA stump.
-
Remove the temporary ligature from the CCA.
-
-
Closure and Recovery:
-
Close the cervical incision in layers.
-
Allow the animal to recover from anesthesia in a warm cage. Provide soft, moist food and easy access to water.
-
Assessment of Neurological Deficit
Objective: To evaluate the functional outcome after stroke.
Protocol (Modified Bederson Score): This is a commonly used scoring system to assess neurological deficits in rodents after MCAO. The scoring is typically performed 24 hours after the ischemic insult.
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion. When the animal is held by the tail, the contralateral forelimb is consistently flexed.
-
Score 2: Decreased resistance to lateral push. The animal shows reduced resistance when pushed sideways towards the paretic side.
-
Score 3: Unilateral circling. The animal spontaneously circles towards the paretic side.
Measurement of Infarct Volume (TTC Staining)
Objective: To quantify the extent of brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
Protocol:
-
Brain Collection: At the desired time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and perfuse transcardially with cold saline.
-
Brain Slicing:
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution in PBS.
-
Incubate at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Image Acquisition and Analysis:
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Non-infarcted Area of Ipsilateral Hemisphere)
-
Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness)
-
-
Immunohistochemistry for Oxidative Stress Markers (8-OHdG and 4-HNE)
Objective: To assess the level of oxidative damage in the brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 20-30 µm thick coronal sections on a cryostat.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate sections with primary antibodies against 8-OHdG or 4-HNE overnight at 4°C.
-
Wash sections and incubate with an appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Quantify the intensity of the fluorescence signal in the peri-infarct region using image analysis software.
-
ELISA for Inflammatory Cytokines (TNF-α and IL-6)
Objective: To measure the levels of pro-inflammatory cytokines in the brain.
Protocol:
-
Brain Tissue Homogenization:
-
At the desired time point, euthanize the animal and rapidly dissect the brain.
-
Isolate the ischemic hemisphere and weigh the tissue.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Use a commercially available sandwich ELISA kit for rat or mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for administering this compound in a rodent stroke model.
This compound's Proposed Mechanism of Action in Ischemic Stroke
Caption: this compound's neuroprotective mechanism in ischemic stroke.
References
Application Notes and Protocols for Cinnamophilin in Organotypic Hippocampal Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic hippocampal slice cultures (OHSCs) are a valuable in vitro model for studying neuronal injury, neurodegeneration, and the efficacy of neuroprotective compounds.[1][2][3] This system preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the hippocampus, offering a more physiologically relevant environment than dissociated neuronal cultures.[1][2] Cinnamophilin, a neolignan isolated from Cinnamomum philippinense, has demonstrated significant neuroprotective properties in models of cerebral ischemia.[4][5] Its mechanisms of action include antioxidant, anti-inflammatory, and radical-scavenging activities.[4][5] These application notes provide a framework for utilizing this compound in OHSCs to investigate its neuroprotective potential and elucidate its underlying molecular mechanisms. While direct studies of this compound in OHSCs are not yet prevalent, this document outlines protocols for its application and methods for quantifying its effects based on its known biological activities.
Mechanism of Action of this compound
This compound is understood to exert its neuroprotective effects through several pathways. It has been shown to reduce oxidative damage by scavenging free radicals and attenuating the accumulation of reactive oxygen species. Additionally, this compound possesses anti-inflammatory properties, which are crucial in mitigating the secondary damage associated with neuronal injury.[4] Studies suggest that this compound may modulate signaling pathways related to inflammation and cell survival, such as the NF-κB pathway.[6] Furthermore, its parent compound, cinnamaldehyde, has been shown to interact with NMDA receptors and inhibit glycogen synthase kinase-3β (GSK-3β), both of which are implicated in neuronal apoptosis and neurodegeneration.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing OHSCs using the interface method.[7][8][9][10]
Materials:
-
Postnatal day 8-10 rat or mouse pups
-
Dissection medium: Hibernate A/B medium or MEM supplemented with 2 mM GlutaMAX and 1% penicillin-streptomycin
-
Culture medium: 50% MEM with Earle's Balanced Salt Solution, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 2 mM GlutaMAX, and 1% penicillin-streptomycin
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard surgical instruments
Procedure:
-
Anesthetize and decapitate the postnatal pup.
-
Dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Cut the hippocampi into 400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a 6-well plate containing pre-warmed culture medium.
-
Carefully place individual slices onto Millicell inserts in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
Application of this compound to Organotypic Hippocampal Slice Cultures
Materials:
-
This compound stock solution (dissolved in DMSO)
-
OHSC culture medium
-
Neurotoxic agent (e.g., glutamate, NMDA, or oxygen-glucose deprivation)
Procedure:
-
After 7-10 days in vitro (DIV), the OHSCs are stabilized and ready for experimentation.
-
Prepare fresh culture medium containing the desired concentration of this compound. A final DMSO concentration of <0.1% is recommended to avoid solvent toxicity.
-
To assess neuroprotective effects, pre-treat the slices with this compound-containing medium for a specified duration (e.g., 24 hours) before inducing neuronal injury.
-
Induce neuronal injury by adding a neurotoxic agent to the culture medium or by subjecting the slices to oxygen-glucose deprivation (OGD).
-
Following the insult, replace the medium with fresh this compound-containing medium and continue incubation for the desired experimental period (e.g., 24-72 hours).
Assessment of Neuroprotection and Neuronal Viability
Propidium Iodide (PI) Staining for Cell Death:
-
Add propidium iodide (5 µg/mL) to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
Capture fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) using image analysis software.
Immunohistochemistry for Neuronal Markers:
-
Fix the slices in 4% paraformaldehyde.
-
Permeabilize the tissue with Triton X-100.
-
Block with normal goat serum.
-
Incubate with primary antibodies against neuronal markers (e.g., NeuN, MAP2) or apoptotic markers (e.g., cleaved caspase-3).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the slices using a confocal microscope and quantify the immunofluorescence.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from these experiments could be structured.
Table 1: Effect of this compound on Neuronal Cell Death in OHSCs Subjected to Excitotoxicity
| Treatment Group | Concentration | Propidium Iodide Fluorescence (Arbitrary Units) |
| Control | - | 100 ± 10 |
| Excitotoxin | - | 500 ± 50 |
| Excitotoxin + this compound | 1 µM | 350 ± 40 |
| Excitotoxin + this compound | 10 µM | 200 ± 30 |
| Excitotoxin + this compound | 50 µM | 150 ± 25 |
Table 2: Effect of this compound on Neuronal Viability in OHSCs
| Treatment Group | Concentration | NeuN-Positive Cells (as % of Control) |
| Control | - | 100 ± 8 |
| Excitotoxin | - | 40 ± 5 |
| Excitotoxin + this compound | 1 µM | 60 ± 7 |
| Excitotoxin + this compound | 10 µM | 85 ± 6 |
| Excitotoxin + this compound | 50 µM | 95 ± 5 |
Visualizations
Signaling Pathways
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in OHSCs.
Conclusion
The use of this compound in organotypic hippocampal slice cultures represents a promising avenue for neuroprotection research. The protocols and methods outlined here provide a solid foundation for investigating its efficacy and mechanisms of action in a physiologically relevant in vitro model. Further studies are warranted to fully elucidate the therapeutic potential of this compound for a range of neurodegenerative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamophilin in Transient Focal Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cinnamophilin in preclinical, in vivo models of transient focal cerebral ischemia. The information is collated from peer-reviewed studies to guide researchers in designing and executing their own experiments.
Introduction
This compound, a neolignan compound, has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Its therapeutic potential is attributed to potent antioxidant, free radical-scavenging, and anti-inflammatory properties.[1][2][3] Studies have shown that this compound can reduce brain infarction, ameliorate neurobehavioral deficits, and offer long-lasting protection to both gray and white matter following transient focal cerebral ischemia.[1][2][4] This document outlines the effective dosages, administration protocols, and underlying mechanisms of action for this compound in this context.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in rodent models of transient focal cerebral ischemia.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Animal Model | C57/B6 Mice | [4] |
| Ischemia Model | Transient Middle Cerebral Artery Occlusion (MCAO) | [4] |
| Dosage Range | 20-80 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) | [4] |
| Pre-treatment | 20, 40, or 80 mg/kg, 15 minutes before MCAO | [4] |
| Post-treatment | 80 mg/kg, 2 hours after the onset of MCAO | [4][5] |
| Vehicle | Hydroxypropyl-beta-cyclodextrin (HPCD) | |
| Observed Effects | - Reduction in brain infarction by 33-46% (pretreatment) and 43% (post-treatment).- Improvement in neurobehavioral outcomes.- Attenuation of superoxide anion accumulation.[4][5]- Decreased levels of oxidative damage markers (8-OHdG and 4-HNE).[4] | [4][5] |
Table 2: this compound Dosage and Administration in Rats
| Parameter | Details | Reference |
| Animal Model | Adult male Sprague-Dawley rats (240-290 g) | [1][2] |
| Ischemia Model | Transient Middle Cerebral Artery Occlusion (90 minutes) | [1][2] |
| Effective Dosage | 80 mg/kg | [1][2][3] |
| Administration Route | Intravenous (i.v.) | [1][2] |
| Post-treatment | At the onset of reperfusion; or 2, 4, or 6 hours post-insult | [1][2][3] |
| Vehicle | Not specified | [1][2] |
| Observed Effects | - Significant reduction in gray matter damage (31.6-34.9%) and white matter damage (axonal: 46.3-68.6%; myelin: 25.2-28.1%) at 7 and 21 days.[1][2]- Improved sensorimotor and electrophysiological outcomes.[1][2]- Therapeutic window of up to 6 hours post-ischemia.[3]- Reduced brain infarction by 34-43%.[3] | [1][2][3] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Model: Transient Focal Cerebral Ischemia (tMCAO)
The transient middle cerebral artery occlusion (MCAO) model is the most commonly used to simulate focal ischemic stroke in rodents.[6]
-
Animals: Adult male Sprague-Dawley rats (240-290 g) or C57/B6 mice.[1][2]
-
Anesthesia: Anesthesia can be induced with isoflurane or ketamine/xylazine.[7] Halothane (1.0-1.5%) has also been used.[1][2] Body temperature should be maintained at 37°C throughout the procedure.
-
Surgical Procedure (Intraluminal Suture Method):
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
Ligate the distal ECA and the CCA.
-
Insert a silicone-coated monofilament suture (e.g., 6-0 for mice) into the ECA stump.
-
Advance the suture into the ICA to occlude the origin of the middle cerebral artery (MCA). Laser Doppler flowmetry can be used to confirm successful occlusion.[8]
-
The duration of occlusion is typically 90 minutes for rats.[1][2]
-
To initiate reperfusion, withdraw the suture.
-
Close the incision and allow the animal to recover. Provide post-operative care, including analgesics and hydration.[8]
-
This compound Preparation and Administration
-
Preparation: For intraperitoneal injection, this compound can be dissolved in a vehicle such as hydroxypropyl-beta-cyclodextrin (HPCD). For intravenous administration, the vehicle should be a sterile, biocompatible solution. The final concentration should be calculated based on the target dose (e.g., 80 mg/kg) and the animal's body weight.
-
Administration:
-
Intraperitoneal (i.p.): Administer the prepared solution into the peritoneal cavity using an appropriate gauge needle. This route has been used for both pre- and post-treatment in mice.[4]
-
Intravenous (i.v.): Administer the solution via a cannulated vein (e.g., femoral vein). This route has been used for post-treatment in rats at the onset of reperfusion.[1][2]
-
Assessment of Neuroprotective Effects
-
Infarct Volume Measurement:
-
At a predetermined endpoint (e.g., 24 hours, 7 days, or 21 days), euthanize the animal.[1][2][8]
-
Remove the brain and section it coronally.[8]
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.[8]
-
Quantify the infarct volume using image analysis software.
-
-
Neurobehavioral Assessment:
-
Histology and Immunohistochemistry:
Signaling Pathways and Visualizations
Proposed Mechanism of Action
This compound's neuroprotective effects are multifactorial. The primary mechanisms involve direct antioxidant and anti-inflammatory actions.[3] It reduces the accumulation of reactive oxygen species (ROS), such as superoxide anions, thereby mitigating oxidative damage to DNA and lipids in the ischemic brain.[4][5] Furthermore, this compound inhibits the production of pro-inflammatory mediators, including TNF-α and IL-6.[3] While the precise upstream signaling cascade for this compound is not fully elucidated, a related compound, cinnamaldehyde, has been shown to inhibit the TLR4/TRAF6/NF-κB signaling pathway, which is a key regulator of post-ischemic inflammation.[9]
Caption: General experimental workflow for evaluating this compound in a tMCAO model.
Caption: Proposed mechanism of this compound's neuroprotective action in ischemic stroke.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic window for this compound following oxygen-glucose deprivation and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of anesthesia and cerebral blood flow on neuronal injury in a rat middle cerebral artery occlusion (MCAO) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cinnamophilin in Oxygen-Glucose Deprivation Assays: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Cinnamophilin for neuroprotection studies in oxygen-glucose deprivation (OGD) models. This compound, a neolignan compound, has demonstrated significant potential in mitigating neuronal damage associated with ischemic conditions.
Introduction to this compound and Oxygen-Glucose Deprivation
Oxygen-glucose deprivation (OGD) is a widely used in vitro model that simulates the ischemic conditions of stroke by depriving cultured neural cells of oxygen and glucose. This model is crucial for screening and characterizing potential neuroprotective compounds. This compound has emerged as a promising candidate due to its potent antioxidant and anti-inflammatory properties.[1] Studies have shown its efficacy in reducing neuronal damage in both in vitro OGD assays and in vivo models of focal cerebral ischemia.[1][2]
The protective effects of this compound are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.[1] This document outlines the protocols for assessing the neuroprotective effects of this compound in OGD assays and summarizes the available quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound.
Table 1: Neuroprotective Effects of this compound in an In Vitro OGD Model
| Parameter | Cell Type | This compound Concentration | Outcome | Reference |
| Neuronal Damage | Rat Organotypic Hippocampal Slices | 10-30 µM | Significantly reduced OGD-induced neuronal damage (p<0.05) | [1] |
Table 2: Anti-inflammatory Effects of this compound
| Parameter | Cell Lines | This compound Concentration | Outcome | Reference |
| TNF-α Production | LPS-stimulated RAW 264.7 & BV2 cells | Not specified | Effective inhibition (p<0.05) | [1] |
| Nitrite/Nitrate Production | LPS-stimulated RAW 264.7 & BV2 cells | Not specified | Effective inhibition (p<0.05) | [1] |
| IL-6 Production | LPS-stimulated RAW 264.7 & BV2 cells | Not specified | Effective inhibition (p<0.05) | [1] |
Table 3: In Vivo Neuroprotective Effects of this compound Following Transient Focal Cerebral Ischemia
| Parameter | Animal Model | This compound Dosage | Outcome | Reference |
| Brain Infarction | Rats | 80 mg/kg (administered 2, 4, or 6 h post-insult) | 34-43% reduction in brain infarction (p<0.05) | [1] |
| Neurobehavioral Outcome | Rats | 80 mg/kg | Significant improvement (p<0.05) | [1] |
Signaling Pathways
The neuroprotective effects of this compound in oxygen-glucose deprivation are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on studies of its constituents and related phytochemicals, the Nrf2 and NF-κB pathways are likely targets.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting oxygen-glucose deprivation assays with neuronal cultures to evaluate the neuroprotective effects of this compound.
Materials
-
Neuronal cell culture (e.g., primary cortical neurons, hippocampal slices, or a neuronal cell line like SH-SY5Y)
-
Culture medium appropriate for the chosen cell type
-
Deoxygenated glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution without glucose)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Hypoxic chamber or incubator capable of maintaining a 95% N₂ / 5% CO₂ atmosphere
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
ELISA kits for measuring TNF-α and IL-6
-
Phosphate-buffered saline (PBS)
Experimental Workflow
Detailed Protocol
-
Cell Culture:
-
Culture neuronal cells to the desired confluency or stage of development according to standard protocols.
-
For experiments, plate cells in appropriate multi-well plates.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in the culture medium from a stock solution. A final concentration range of 1-30 µM is a good starting point based on available data.
-
Include a vehicle control group (medium with the same concentration of solvent used for the this compound stock).
-
Replace the culture medium with the this compound-containing medium or vehicle control medium and incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Prepare the OGD buffer (glucose-free balanced salt solution) and deoxygenate it by bubbling with 95% N₂ / 5% CO₂ for at least 30 minutes.
-
Wash the cells once with deoxygenated PBS.
-
Replace the medium with the deoxygenated, glucose-free OGD buffer.
-
Immediately place the culture plates in a hypoxic chamber or incubator equilibrated with 95% N₂ / 5% CO₂ at 37°C.
-
The duration of OGD can vary depending on the cell type and the desired severity of injury (typically ranging from 30 minutes to several hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Quickly replace the OGD buffer with pre-warmed, fresh culture medium (containing glucose and serum, if applicable). This compound can be re-applied during the reperfusion phase to test its post-treatment efficacy.
-
Return the plates to a standard normoxic incubator (95% air / 5% CO₂) and incubate for a desired reperfusion period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: Use flow cytometry or fluorescence microscopy to distinguish between viable, apoptotic, and necrotic cells.
-
-
Analysis of Inflammatory Markers:
-
Collect the culture supernatant to measure the levels of secreted pro-inflammatory cytokines like TNF-α and IL-6 using specific ELISA kits.
-
-
-
Data Analysis:
-
Express quantitative data as mean ± standard deviation or standard error of the mean.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects of this compound compared to the OGD control group.
-
Conclusion
This compound presents a compelling case for further investigation as a neuroprotective agent. The protocols and data provided herein offer a framework for researchers to explore its therapeutic potential in the context of ischemic stroke and other neurodegenerative disorders characterized by neuronal cell death. The multifaceted mechanism of action, involving both antioxidant and anti-inflammatory pathways, makes this compound a promising candidate for drug development.
References
Cinnamophilin: Application Notes and Protocols for Studying Neurobehavioral Outcomes Following Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cinnamophilin, a lignan compound, in preclinical stroke research. The following sections detail its application in animal models of stroke, protocols for assessing neurobehavioral outcomes, and its underlying mechanism of action.
Introduction
This compound is a promising natural compound that has demonstrated significant neuroprotective effects in animal models of ischemic stroke. It has been shown to reduce brain damage and improve functional recovery by mitigating oxidative stress and neuroinflammation. These characteristics make it a valuable tool for investigating the pathophysiology of stroke and for the development of novel therapeutic strategies.
Data Presentation
Table 1: Efficacy of this compound on Infarct Volume and Neurobehavioral Deficits
| Animal Model | Treatment Protocol | Infarct Volume Reduction (%) | Improvement in Neurobehavioral Score | Reference |
| Mouse (tMCAO) | 20-80 mg/kg this compound (i.p.) 15 min before occlusion | 33-46% | Significant improvement | [1][2] |
| Mouse (tMCAO) | 80 mg/kg this compound (i.p.) 2 hours after occlusion | 43% | Significant amelioration of deficits | [1][2] |
| Rat (tMCAO) | 80 mg/kg this compound (i.v.) at reperfusion | Gray matter damage decreased by 31.6% (7 days) and 34.9% (21 days) | Improved functional and electrophysiological outcomes | [3] |
| Rat (tMCAO) | 80 mg/kg this compound (i.v.) 2, 4, or 6 hours post-insult | 34-43% | Significant improvement | [4] |
Table 2: Effects of this compound on Gray and White Matter Integrity
| Animal Model | Treatment Protocol | Effect on Axonal Damage | Effect on Myelin Damage | Reference |
| Rat (tMCAO) | 80 mg/kg this compound (i.v.) at reperfusion | Reduced by 46.3-68.6% | Reduced by 25.2-28.1% | [3] |
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
The tMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human stroke.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Close the incision and allow the mouse to recover.
This compound Administration
Preparation:
-
Dissolve this compound in a suitable vehicle, such as a solution of 45% (w/v) hydroxypropyl-β-cyclodextrin in saline.
Administration:
-
Intraperitoneal (i.p.) injection: Administer the prepared this compound solution into the peritoneal cavity of the mouse.
-
Intravenous (i.v.) injection: Administer the solution via the tail vein.
Neurobehavioral Assessment
This is a composite scoring system to assess multiple aspects of neurological function.
Scoring (0-3 for each category):
-
Spontaneous Activity:
-
3: Moves and explores actively.
-
2: Moves, but with reduced activity.
-
1: Moves only when stimulated.
-
0: Does not move.
-
-
Symmetry of Limb Movement:
-
3: All four limbs are used symmetrically.
-
2: Asymmetric limb use.
-
1: Circling behavior.
-
0: Falls to one side.
-
-
Forelimb Outstretching:
-
3: Both forelimbs extend symmetrically.
-
2: Asymmetric extension.
-
1: Minimal or no extension of the contralateral forelimb.
-
0: No extension.
-
-
Climbing and Grip Strength:
-
3: Climbs a wire cage wall effectively.
-
2: Difficulty climbing, weak grip.
-
1: Unable to climb.
-
0: Falls off.
-
-
Symmetry of Body Proprioception:
-
3: Turns to both sides when the tail is pulled.
-
2: Turns preferentially to one side.
-
1: Turns only to one side.
-
0: Does not turn.
-
-
Response to Vibrissae Stimulation:
-
3: Symmetrical response to whisker stimulation on both sides.
-
2: Asymmetrical response.
-
1: Minimal or no response on the contralateral side.
-
0: No response.
-
The total score ranges from 3 to 18, with a lower score indicating a more severe neurological deficit.
This test assesses motor coordination and balance.
Apparatus:
-
A rotating rod with adjustable speed.
Procedure:
-
Training: Acclimate the mice to the stationary and slowly rotating rod for a few days before the test.
-
Testing:
-
Place the mouse on the rod rotating at a low speed (e.g., 4 rpm).
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
-
This test evaluates motor coordination and limb placement.
Apparatus:
-
An elevated grid floor with openings.
Procedure:
-
Allow the mouse to traverse the grid for a set period or a specific number of steps.
-
Count the number of times the contralateral forelimb or hindlimb slips through the grid openings (a "foot-fault").
-
Calculate the percentage of foot-faults relative to the total number of steps taken with that limb.
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are attributed to its potent antioxidant and anti-inflammatory properties. It acts by scavenging free radicals and reducing the production of pro-inflammatory mediators. A key pathway implicated in its anti-inflammatory action is the inhibition of the NF-κB signaling cascade.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse stroke model.
This compound's Neuroprotective Mechanism
Caption: this compound's mechanism in attenuating stroke-induced neuroinflammation.
References
- 1. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 2. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 3. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Effects of Cinnamophilin in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in numerous neurodegenerative diseases and ischemic brain injuries.[1] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively low levels of antioxidant enzymes.[1]
Cinnamophilin, a novel lignan compound, has demonstrated significant neuroprotective effects, attributed largely to its antioxidant and free radical scavenging properties.[2][3] Studies have shown that this compound can reduce brain infarction and attenuate oxidative damage in models of transient focal cerebral ischemia.[2][3][4] Its therapeutic potential highlights the need for robust and standardized methods to evaluate its antioxidant efficacy in brain tissue.
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant effects of this compound, covering both in vivo and in vitro models. The methodologies described focus on key biomarkers of oxidative stress and the activity of endogenous antioxidant enzyme systems.
Overview of Experimental Approaches
Evaluating the antioxidant potential of this compound in the brain involves a multi-tiered approach. This typically begins with in vivo studies using animal models of neurological disease to establish efficacy, followed by in vitro assays to elucidate specific mechanisms of action at the cellular level.
Key Oxidative Stress Pathways and Markers
Oxidative stress damages crucial biomolecules: lipids, proteins, and DNA. This compound may exert its protective effects by directly scavenging ROS or by modulating endogenous antioxidant defense pathways, such as the Nrf2 pathway.[5]
Ex Vivo Protocols for Brain Tissue Homogenates
These protocols are designed for brain tissue collected from animal models following treatment with this compound or a vehicle control. A common model is transient middle cerebral artery occlusion (MCAo) to simulate ischemic stroke.[2]
Brain Tissue Homogenate Preparation
-
Sacrifice animals at the designated endpoint and immediately excise the brain.[6]
-
Rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove blood.[6]
-
Dissect the region of interest (e.g., ischemic hemisphere cortex or hippocampus).
-
Weigh the tissue and homogenize in 10 volumes of ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing protease inhibitors.[7]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant for subsequent biochemical assays. Store at -80°C until use.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization of results.[9]
Lipid Peroxidation Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), an end product of lipid peroxidation.[10][11]
-
Reagents:
-
10% Trichloroacetic acid (TCA)
-
0.8% Thiobarbituric acid (TBA)
-
Phosphate buffer (0.1 M, pH 7.4)
-
-
Protocol:
-
To a test tube, add 0.2 mL of the brain homogenate supernatant.[12]
-
Add 1.5 mL of 10% TCA and 1.5 mL of 0.8% TBA.
-
Vortex the mixture and incubate in a boiling water bath for 30 minutes.[7]
-
Cool the tubes on ice and then centrifuge at 3,000 x g for 10 minutes.[13]
-
Measure the absorbance of the pink-colored supernatant at 532 nm.[7]
-
Calculate MDA concentration using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹ cm⁻¹. Results are typically expressed as nmol of MDA per mg of protein.[7] Note: To minimize artifactual lipid peroxidation, the addition of an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer is recommended.[10]
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals to hydrogen peroxide and molecular oxygen.[14][15]
-
Principle: The assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[15]
-
Protocol (using a commercial kit, e.g., Cayman Chemical #706002 or similar):
-
Prepare samples and standards as per the kit manufacturer's instructions. Brain homogenates often require significant dilution (e.g., 50-100 fold) with the provided assay buffer.[16]
-
Add samples/standards to a 96-well plate.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for 20-30 minutes.
-
Read the absorbance at the recommended wavelength (typically ~450 nm).
-
Calculate the percentage of NBT reduction inhibition. One unit of SOD activity is often defined as the amount of enzyme needed to exhibit 50% dismutation of the superoxide radical.[16]
-
Express results as Units per mg of protein.
-
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[12][15]
-
Principle: The most common method involves monitoring the rate of H₂O₂ decomposition by measuring the decrease in absorbance at 240 nm.[17][18]
-
Protocol:
-
Prepare a reaction buffer of 50 mM potassium phosphate buffer (pH 7.0).
-
Add 1.0 mL of the reaction buffer to a quartz cuvette.
-
Add 50 µL of the brain homogenate supernatant.
-
Initiate the reaction by adding 1.0 mL of 30 mM H₂O₂ (prepared in the phosphate buffer).
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer.
-
Calculate catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹ at 240 nm). Results are expressed as µmol of H₂O₂ consumed per minute per mg of protein.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides by oxidizing reduced glutathione (GSH).[19]
-
Principle: A coupled-enzyme assay is commonly used, where the rate of NADPH consumption is monitored at 340 nm. GPx-mediated oxidation of GSH to GSSG is coupled to the recycling of GSSG back to GSH by glutathione reductase, a process that consumes NADPH.[19][20][21]
-
Protocol (using a commercial kit or prepared reagents):
-
Prepare a reaction mixture containing phosphate buffer, glutathione reductase, GSH, and NADPH.
-
Add the brain homogenate supernatant to the reaction mixture in a 96-well plate or cuvette.
-
Initiate the reaction by adding a substrate like tert-butyl hydroperoxide or cumene hydroperoxide.[8][19]
-
Monitor the decrease in absorbance at 340 nm over several minutes.
-
Calculate GPx activity based on the rate of NADPH oxidation (molar extinction coefficient of 6.22 x 10³ M⁻¹ cm⁻¹). Results are expressed as nmol of NADPH oxidized per minute per mg of protein.
-
Immunohistochemistry (IHC)
IHC allows for the visualization and semi-quantification of oxidative damage markers within specific brain regions and cell types.
-
Markers:
-
Protocol:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.
-
Prepare brain sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites and incubate sections with primary antibodies against 8-OHdG or 4-HNE overnight at 4°C.
-
Wash and incubate with an appropriate biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen like diaminobenzidine (DAB).
-
Mount sections, dehydrate, and coverslip.
-
Analyze images using microscopy and quantify the immunopositive signal using image analysis software.
-
In Vitro Protocols for Neuronal Cell Cultures
In vitro assays using cell lines like the human neuroblastoma SH-SY5Y are valuable for studying the direct protective effects of this compound on neurons under oxidative stress.[23]
Cellular ROS Detection (DCFDA Assay)
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[24][25]
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Remove the treatment media and load the cells with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100-500 µM) to the wells.[23]
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[26]
-
Monitor the fluorescence kinetically over 1-2 hours.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Markers of Oxidative Stress in Ischemic Brain Tissue
| Parameter | Unit | Vehicle Control | This compound (40 mg/kg) | This compound (80 mg/kg) |
| Lipid Peroxidation | ||||
| MDA Level | nmol/mg protein | 1.51 ± 0.12 | 1.05 ± 0.09 | 0.82 ± 0.07** |
| Antioxidant Enzymes | ||||
| SOD Activity | U/mg protein | 15.4 ± 1.8 | 21.2 ± 2.1 | 25.8 ± 2.5 |
| CAT Activity | µmol/min/mg protein | 8.9 ± 0.9 | 12.5 ± 1.1* | 14.7 ± 1.3 |
| GPx Activity | nmol/min/mg protein | 35.1 ± 3.2 | 48.6 ± 4.0 | 55.2 ± 4.5** |
| DNA Damage | ||||
| 8-OHdG (% positive area) | % | 25.6 ± 3.1 | 14.3 ± 2.5 | 9.8 ± 1.9** |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. **p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on H₂O₂-Induced ROS Production in SH-SY5Y Cells
| Treatment Group | ROS Level (Fluorescence Units) | Cell Viability (%) |
| Control (untreated) | 100 ± 8 | 100 ± 5 |
| H₂O₂ (200 µM) | 450 ± 35 | 52 ± 6 |
| H₂O₂ + this compound (10 µM) | 280 ± 25 | 75 ± 7* |
| H₂O₂ + this compound (25 µM) | 175 ± 18 | 88 ± 5** |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. **p < 0.05, *p < 0.01 compared to H₂O₂ alone.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Apoptotic Neuroprotective Effects of Cinnamon in Imiquimod-Induced Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cohesionbio.com [cohesionbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 12. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Optimized protocol for brain and head kidney catalase activity in zebrafish [protocols.io]
- 18. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 24. bmglabtech.com [bmglabtech.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Cinnamophilin: A Versatile Tool for Investigating Thromboxane Synthase Inhibition and Thromboxane A2 Receptor Antagonism
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has emerged as a potent pharmacological tool for the study of the thromboxane A2 (TXA2) pathway.[1] This natural compound exhibits a unique dual mechanism of action, functioning as both a thromboxane synthase (TXAS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[2][3] This dual activity makes this compound a valuable agent for dissecting the roles of TXA2 in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and thrombosis-related disorders.[2][4]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro experiments. The information presented is intended to guide researchers in utilizing this compound to investigate the intricacies of the thromboxane signaling cascade.
Mechanism of Action
This compound exerts its effects on the arachidonic acid cascade at two distinct points. Firstly, it inhibits thromboxane synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into the highly reactive TXA2.[2] This inhibition leads to a dose-dependent decrease in the production of TXA2, which can be quantified by measuring its stable, inactive metabolite, thromboxane B2 (TXB2).[2][5] Secondly, this compound acts as a competitive antagonist at the thromboxane A2 (TP) receptor, thereby blocking the actions of any endogenously produced TXA2 that may still be present.[2][6] This dual blockade provides a more complete inhibition of the thromboxane pathway compared to agents with a single mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the inhibitory and antagonistic activities of this compound from in vitro studies.
Table 1: Inhibitory Concentration (IC50) of this compound on Human Platelet Aggregation [2][3]
| Inducing Agent | IC50 (µM) |
| Arachidonic Acid (AA) | 5.0 ± 0.4 |
| Collagen | 5.6 ± 0.6 |
| U-46619 (TXA2 mimetic) | 3.0 ± 0.4 |
Table 2: Antagonist Potency (pA2) of this compound at the Thromboxane A2 (TP) Receptor [2][6]
| Tissue Preparation | pA2 Value |
| Human Platelet-Rich Plasma | 7.3 ± 0.2 |
| Rat Aortic Rings | 6.3 ± 0.1 |
| Guinea-Pig Tracheal Rings | 5.2 ± 0.2 |
| Rabbit Platelets | 6.3 ± 0.3 |
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Caption: General experimental workflows for assessing this compound activity.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound
-
Agonists: Arachidonic Acid (AA), Collagen, U-46619
-
Human whole blood
-
3.8% Sodium Citrate
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Pipettes and tips
-
Cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human venous blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 3-5 minutes at 37°C with stirring.
-
Add the agonist (e.g., AA, collagen, or U-46619) to induce aggregation.
-
Record the change in light transmittance for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
-
Protocol 2: Measurement of Thromboxane B2 (TXB2) Formation
Objective: To quantify the inhibitory effect of this compound on thromboxane synthase activity by measuring the production of its stable metabolite, TXB2.
Materials:
-
This compound
-
Arachidonic Acid (AA)
-
Washed human platelets
-
Indomethacin or other reaction-stopping agent
-
Thromboxane B2 (TXB2) ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Incubator
Procedure:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in Protocol 1.
-
Acidify the PRP to pH 6.5 with 1 M citric acid.
-
Centrifuge at 800 x g for 15 minutes.
-
Discard the supernatant and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the original PRP volume.
-
-
Inhibition of TXB2 Formation:
-
Pre-incubate the washed platelet suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Initiate the reaction by adding a final concentration of 100 µM arachidonic acid.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by adding a stopping agent like indomethacin (final concentration of 10 µM).
-
Centrifuge at 12,000 x g for 5 minutes to pellet the platelets.
-
-
Quantification of TXB2:
-
Collect the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Calculate the amount of TXB2 produced in the presence and absence of this compound.
-
Determine the percentage of inhibition of TXB2 formation for each concentration of this compound.
-
Protocol 3: Rat Aortic Ring Contraction Assay
Objective: To assess the antagonistic effect of this compound on thromboxane A2 receptor-mediated vasoconstriction.
Materials:
-
This compound
-
U-46619 (a stable TXA2 mimetic)
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Contraction Assay:
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Wash the tissue and allow it to return to baseline.
-
Add this compound at a specific concentration and incubate for 20-30 minutes.
-
Generate a cumulative concentration-response curve for U-46619 by adding it to the bath in increasing concentrations.
-
Record the isometric tension.
-
-
Data Analysis:
-
Express the contractile response to U-46619 as a percentage of the maximal contraction induced by KCl.
-
Construct concentration-response curves for U-46619 in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Conclusion
This compound's dual action as a thromboxane synthase inhibitor and a TP receptor antagonist makes it a powerful and specific tool for researchers investigating the thromboxane A2 pathway. The protocols outlined in these application notes provide a foundation for utilizing this compound to explore its effects on platelet function, eicosanoid production, and vascular smooth muscle contraction. By employing these methodologies, scientists can further elucidate the role of thromboxane A2 in health and disease and explore the therapeutic potential of compounds like this compound.
References
- 1. helena.com [helena.com]
- 2. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Vascular Smooth Muscle Cell Proliferation Using Cinnamon-Derived Compounds
Disclaimer: While the topic specified "Cinnamophilin," a thorough review of scientific literature did not yield specific information on a compound with this name in the context of vascular smooth muscle cell (VSMC) proliferation. However, extensive research exists on the effects of cinnamon extract and its active components, such as cinnamic aldehyde and cinnamic acid , on VSMC proliferation. Therefore, these application notes and protocols are based on the available data for these cinnamon-derived compounds.
Introduction
Aberrant proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in the development of atherosclerosis, restenosis following angioplasty, and pulmonary hypertension. Consequently, identifying and characterizing compounds that can inhibit VSMC proliferation is a critical area of research for the development of novel cardiovascular therapeutics. Cinnamon and its active components have demonstrated significant potential in this regard by modulating key signaling pathways involved in cell cycle progression and proliferation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cinnamon-derived compounds to investigate and inhibit VSMC proliferation, particularly in response to potent mitogens like Platelet-Derived Growth Factor-BB (PDGF-BB).
Mechanism of Action of Cinnamon-Derived Compounds on VSMC Proliferation
Cinnamon extract and its primary bioactive components, including cinnamic aldehyde and cinnamic acid, have been shown to inhibit VSMC proliferation through a multi-faceted mechanism. A key action is the disruption of the PDGF-BB signaling cascade, a major driver of VSMC growth. The inhibitory effects are largely attributed to the induction of cell cycle arrest at the G0/G1 phase.[1] This is achieved by modulating the expression of crucial cell cycle regulatory proteins. Specifically, these compounds have been observed to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[1] Concurrently, they suppress the expression of positive cell cycle regulators and proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[1]
Furthermore, cinnamic aldehyde has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation can contribute to the reduction of oxidative stress, which is often associated with VSMC proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of cinnamon-derived compounds on VSMC proliferation.
Table 1: Inhibitory Effects of Cinnamic Aldehyde on VSMC Proliferation
| Compound | Cell Type | Assay | Mitogen | Concentration | Effect | Reference |
| Cinnamic Aldehyde | Zucker Diabetic Fatty Rat VSMC | MTT | PDGF-BB | EC50: 118 ± 7 µM | Inhibition of cell growth | [2][3] |
| Cinnamic Aldehyde | Zucker Diabetic Fatty Rat VSMC | In vitro Proliferation Assay | PDGF-BB | 100 µM | Inhibition of proliferation | [2][3] |
Table 2: Effects of Cinnamon Extract and its Components on VSMC Proliferation
| Compound | Cell Type | Assay | Mitogen | Effect | Reference |
| Cinnamon Extract | VSMC | Proliferation Assay | PDGF-BB | Inhibited proliferation | [1] |
| Cinnamic Acid | VSMC | Proliferation Assay | PDGF-BB | Significantly inhibited proliferation | [1] |
| Eugenol | VSMC | Proliferation Assay | PDGF-BB | Significantly inhibited proliferation | [1] |
| Cinnamyl Alcohol | VSMC | Proliferation Assay | PDGF-BB | Significantly inhibited proliferation | [1] |
Experimental Protocols
Vascular Smooth Muscle Cell (VSMC) Culture
Objective: To isolate and culture primary VSMCs for subsequent experiments.
Materials:
-
Murine aorta
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Collagenase Type 2
-
Fungizone
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol
-
Surgical instruments
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prior to dissection, warm complete DMEM, collagenase type 2, and Fungizone solutions to 37°C.
-
Euthanize a mouse according to approved institutional animal care and use committee protocols.
-
Under a dissecting microscope, expose the thoracic and abdominal cavities.
-
Isolate the aorta and place it in a sterile dish containing DMEM.
-
Clean the aorta of any surrounding adipose and connective tissue.
-
Cut the aorta into small segments and transfer them to a solution of collagenase type 2 to digest the extracellular matrix.
-
Incubate at 37°C with gentle agitation until the tissue is dispersed.
-
Neutralize the collagenase with complete DMEM and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete DMEM supplemented with 10% FBS and Fungizone, and plate in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days. Cells should be ready for subculturing or experimentation once they reach 80-90% confluency.
VSMC Proliferation Assay (MTT Assay)
Objective: To determine the effect of cinnamon-derived compounds on VSMC viability and proliferation.
Materials:
-
Cultured VSMCs
-
96-well plates
-
DMEM with reduced serum (e.g., 0.5% FBS)
-
PDGF-BB (e.g., 20 ng/mL)
-
Cinnamon-derived compound (e.g., Cinnamic Aldehyde) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed VSMCs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation in DMEM with 0.5% FBS for 24 hours.
-
Pre-treat the cells with various concentrations of the cinnamon-derived compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (20 ng/mL) in the continued presence of the test compound for 24-48 hours. Include appropriate controls (vehicle control, PDGF-BB only).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of cinnamon-derived compounds on cell cycle distribution.
Materials:
-
Cultured VSMCs
-
6-well plates
-
PDGF-BB
-
Cinnamon-derived compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Plate VSMCs in 6-well plates and synchronize as described above.
-
Treat cells with the cinnamon-derived compound and/or PDGF-BB for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of cinnamon-derived compounds on the expression of key proteins involved in VSMC proliferation and cell cycle control.
Materials:
-
Cultured VSMCs
-
PDGF-BB
-
Cinnamon-derived compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-PCNA, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat VSMCs in culture dishes as described for the proliferation assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of cinnamon compounds in VSMC proliferation.
Caption: General experimental workflow for studying VSMC proliferation.
References
- 1. Cinnamon and its Components Suppress Vascular Smooth Muscle Cell Proliferation by Up-Regulating Cyclin-Dependent Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic aldehyde inhibits vascular smooth muscle cell proliferation and neointimal hyperplasia in Zucker Diabetic Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Cinnamophilin Analogs in Atherosclerosis Models: A Review of Preclinical Evidence
Disclaimer: Direct experimental evidence on the application of isolated cinnamophilin in preclinical models of atherosclerosis is not available in the current scientific literature. This compound is a known dual inhibitor of thromboxane synthase and thromboxane A2 receptor, suggesting a potential role in cardiovascular disease[1][2]. However, research has primarily focused on the broader effects of cinnamon extracts and their most abundant bioactive compound, cinnamaldehyde. This document provides a summary of the application and protocols for these closely related substances in atherosclerosis research, which may serve as a proxy for understanding the potential of this compound.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner lining of arteries, leading to the formation of plaques. This process is driven by a combination of factors including dyslipidemia, oxidative stress, and inflammation[3]. Natural compounds are increasingly being investigated for their potential to mitigate atherosclerosis. While data on this compound is scarce, its parent plant, Cinnamomum, and its primary constituent, cinnamaldehyde, have been studied for their anti-atherosclerotic properties[4][5][6]. This document outlines the key findings and experimental methodologies related to the use of cinnamaldehyde and cinnamon extracts in preclinical atherosclerosis models.
Quantitative Data Summary
The effects of cinnamaldehyde and cinnamon extracts on key biomarkers of atherosclerosis are summarized below. These data are derived from studies using various animal models of hyperlipidemia and atherosclerosis.
Table 1: Effects on Lipid Profiles
| Compound/Extract | Animal Model | Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |
| Cinnamaldehyde | Wistar rats (High-Fat Diet) | 20 mg/kg bw/day | 10 weeks | ↓ | ↓ | ↓ | ↑ | |
| Cinnamon (C. zeylanicum) | Hamsters (High Cholesterol Diet) | 8% of diet | 4 weeks | ↓ 42.45% | ↓ 36.6% | ↓ 77.7% | ↑ | [7] |
| Cinnamon | Type 2 Diabetic Patients | 1, 3, or 6 g/day | - | ↓ | ↓ | ↓ | No significant change | [3] |
| Cinnamon | Meta-analysis | < 500 mg/day | - | - | ↓ | ↓ | No significant change | [8] |
↓: Decrease, ↑: Increase
Table 2: Effects on Inflammatory and Oxidative Stress Markers
| Compound/Extract | Model | Dosage | Duration | Key Inflammatory Markers | Key Oxidative Stress Markers | Reference |
| Cinnamaldehyde | Wistar rats (High-Fat Diet) | 20 mg/kg bw/day | 10 weeks | ↓ IL-1β, IL-6, IL-17, TNF-α (mRNA) | ↓ MDA, ↑ GST, SOD, CAT, GSH, GPx | |
| Cinnamaldehyde | ApoE-/- mice (High-Fat Diet) | - | - | ↓ Inflammatory cytokines, ↓ MMP-2 (via IκBα/NF-κB) | ↓ Lipid peroxidation | [3] |
| Cinnamon Extract | Caco-2 cells (in vitro) | 23 & 46 µg/mL | 24 hours | ↓ COX-2 | Protective against H2O2-induced damage | [9] |
| Cinnamaldehyde | RAW264.7 cells (in vitro) | - | - | ↓ NO, TNF-α, PGE2, iNOS, COX-2 (via NF-κB) | - | [10] |
↓: Decrease, ↑: Increase, IL: Interleukin, TNF: Tumor Necrosis Factor, MDA: Malondialdehyde, GST: Glutathione S-transferase, SOD: Superoxide Dismutase, CAT: Catalase, GSH: Reduced Glutathione, GPx: Glutathione Peroxidase, MMP: Matrix Metalloproteinase, NF-κB: Nuclear Factor kappa B, COX-2: Cyclooxygenase-2, NO: Nitric Oxide, PGE2: Prostaglandin E2, iNOS: Inducible Nitric Oxide Synthase.
Experimental Protocols
In Vivo Atherosclerosis Model in Wistar Rats
This protocol is based on the methodology described by Ismail et al. (2022).
Objective: To induce atherosclerosis using a high-fat diet (HFD) and evaluate the therapeutic effects of cinnamaldehyde.
Materials:
-
Male Wistar rats
-
Normal diet (ND)
-
High-fat diet (HFD)
-
Cinnamaldehyde (dissolved in 0.5% DMSO)
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
-
Kits for analyzing lipid profiles, cardiac enzymes, and oxidative stress markers
-
Real-time PCR system for gene expression analysis
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Group Allocation: Divide the rats into three groups (n=10 per group):
-
Group 1: Normal Diet (ND) - receives standard chow.
-
Group 2: High-Fat Diet (HFD) - receives HFD to induce atherosclerosis.
-
Group 3: HFD + Cinnamaldehyde - receives HFD and cinnamaldehyde (20 mg/kg bw) daily by oral gavage.
-
-
Induction and Treatment: Administer the respective diets and treatments for a period of 10 weeks.
-
Sample Collection: At the end of the study period, fast the animals overnight and collect blood samples via cardiac puncture. Euthanize the animals and harvest heart and aortic tissues.
-
Biochemical Analysis:
-
Centrifuge blood to separate serum.
-
Measure serum levels of total cholesterol (T.Ch), triglycerides (TG), LDL-cholesterol (LDL-Ch), HDL-cholesterol (HDL-Ch), and free fatty acids (FFAs).
-
Measure serum activities of creatine kinase (CK), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and aspartate aminotransferase (AST).
-
-
Oxidative Stress Analysis:
-
Prepare heart tissue homogenates.
-
Measure levels of malondialdehyde (MDA) and activities of glutathione S-transferase (GST), superoxide dismutase (SOD), catalase (CAT), reduced glutathione (GSH), and glutathione peroxidase (GPx).
-
-
Gene Expression Analysis:
-
Extract RNA from heart tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, IL-17, and TNF-α) using real-time PCR.
-
-
Histopathological Analysis:
-
Fix aortic tissues in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess atherosclerotic plaque formation.
-
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is based on methodologies used for assessing anti-inflammatory effects in RAW264.7 macrophage cell lines[10].
Objective: To evaluate the anti-inflammatory effects of cinnamaldehyde by measuring the production of inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Cinnamaldehyde
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and PGE2 measurement
-
Reagents and equipment for Western blotting (antibodies against iNOS, COX-2, NF-κB)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Seed the cells in appropriate plates. Pre-treat the cells with various concentrations of cinnamaldehyde for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
TNF-α and PGE2: Measure the levels of these cytokines in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and NF-κB, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamon inhibits platelet function and improves cardiovascular system - Journal of Medicinal Plants [jmp.ir]
- 3. Beneficial effects of cinnamon and its extracts in the management of cardiovascular diseases and diabetes - Food & Function (RSC Publishing) DOI:10.1039/D1FO01935J [pubs.rsc.org]
- 4. Cinnamon: a nutraceutical supplement for the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. brieflands.com [brieflands.com]
- 8. Effects of Cinnamon Supplementation on Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Effect of Cinnamon (Cinnamomum verum J. Presl) Bark Extract after In Vitro Digestion Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cinnamophilin Neuroprotection in Rats: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cinnamophilin dosage for neuroprotection in rat models of ischemic stroke.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for neuroprotection in rats?
A1: The most frequently cited effective dose of this compound in rat models of transient focal cerebral ischemia is 80 mg/kg .[1][2] This dosage, administered intravenously at the onset of reperfusion, has been shown to significantly reduce both gray and white matter damage.[1][3]
Q2: What is the optimal route and timing of administration for this compound?
A2: Intravenous (IV) administration at the onset of reperfusion is a well-documented and effective timing for this compound.[1][3] One study demonstrated that this compound can reduce acute ischemic brain damage even when administered up to 6 hours post-insult.[1] In mice, intraperitoneal (IP) administration has also been used, with neuroprotective effects observed when given 15 minutes before or 2 hours after the onset of middle cerebral artery occlusion (MCAO).[4][5]
Q3: What is the primary mechanism of action for this compound's neuroprotective effects?
A3: this compound exerts its neuroprotective effects through a multi-faceted mechanism that includes potent antioxidant, free radical-scavenging, and anti-inflammatory actions.[1][4][5] It is also described as a dual inhibitor of thromboxane synthase and the thromboxane A2 (TXA2) receptor, which can reduce reperfusion injury.[6]
Q4: What are the expected neuroprotective outcomes with this compound treatment?
A4: Treatment with this compound has been shown to lead to a significant reduction in brain infarction volume, improved neurobehavioral outcomes, and decreased oxidative damage.[4][5] Specifically, at a dose of 80 mg/kg, it has been observed to decrease gray matter damage by 31.6% to 34.9% and reduce axonal and myelin damage.[1][3]
Q5: Are there any known side effects of this compound in rats?
A5: Studies using this compound for neuroprotection in rats have not reported any notable adverse effects at the effective dose of 80 mg/kg.[1][3]
Troubleshooting Guides
Issue 1: Variability in Neuroprotective Efficacy
Possible Causes and Solutions:
-
Inconsistent MCAO Surgery: The success of the middle cerebral artery occlusion (MCAO) model is highly dependent on surgical technique.
-
Troubleshooting:
-
Ensure consistent placement and duration of the occluding filament. The insertion distance is critical and varies with the weight of the rat (typically 18-20 mm for a 300g rat).[7]
-
Monitor cerebral blood flow using techniques like Laser Doppler Flowmetry to confirm successful occlusion (a drop of ~80% from baseline) and reperfusion.[8]
-
Use of silicone-coated filaments can help in achieving consistent occlusion and reducing variability.
-
Be aware of potential complications such as subarachnoid hemorrhage or hypothalamic infarction, which can affect outcomes and should be exclusion criteria.[2]
-
-
-
This compound Solution Preparation and Stability: The solubility and stability of the therapeutic agent can impact its bioavailability.
-
Troubleshooting:
-
While specific data on this compound's solubility is limited, related compounds like cinnamaldehyde have poor aqueous solubility.[9] this compound has been successfully dissolved in 45% aqueous hydroxypropyl-β-cyclodextrin (HPCD).[10]
-
Prepare fresh solutions for each experiment to avoid degradation.
-
Visually inspect the solution for any precipitation before administration.
-
-
-
Animal Strain and Characteristics: The response to ischemic injury and neuroprotective agents can vary between different rat strains, and can be influenced by age and sex.[11]
Issue 2: Inconsistent Neurobehavioral Scores
Possible Causes and Solutions:
-
Improper Test Execution: Neurobehavioral tests require standardized procedures to yield reliable results.
-
Troubleshooting:
-
Ensure that all personnel conducting the tests are properly trained and follow a consistent, detailed protocol for each test (e.g., Bederson score, foot-fault test, cylinder test).[12][13]
-
Blind the observers to the treatment groups to prevent bias.
-
Acclimate the animals to the testing environment before the actual assessment to reduce stress-induced variability.
-
-
-
Timing of Assessment: The timing of neurobehavioral assessment post-stroke is crucial as deficits can evolve over time.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Stroke Models
| Animal Model | Dosage Range | Administration Route | Timing of Administration | Reference |
| Sprague-Dawley Rat | 80 mg/kg | Intravenous (IV) | At reperfusion onset | [1][3] |
| Sprague-Dawley Rat | 80 mg/kg | Intravenous (IV) | 1 hour after reperfusion | [2] |
| Mouse | 20-80 mg/kg | Intraperitoneal (IP) | 15 minutes before MCAO | [4][5] |
| Mouse | 80 mg/kg | Intraperitoneal (IP) | 2 hours after MCAO onset | [4][5] |
Table 2: Quantitative Neuroprotective Effects of this compound in Rats (80 mg/kg, IV)
| Outcome Measure | Effect | Time Point | Reference |
| Gray Matter Damage | ↓ 31.6% | 7 days | [1][3] |
| Gray Matter Damage | ↓ 34.9% | 21 days | [1][3] |
| Axonal Damage | ↓ 46.3% - 68.6% | 7 and 21 days | [1][3] |
| Myelin Damage | ↓ 25.2% - 28.1% | 7 and 21 days | [1][3] |
| Infarct Volume | ↓ from 39.9% to 27.3% | Not specified | [2] |
| Neurobehavioral Outcome | ↑ 47.4% improvement | Not specified | [2] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a standard method for inducing focal cerebral ischemia.
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats (240-290 g) with isoflurane (3% for induction, 1.5% for maintenance) in 80% oxygen.[15]
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8][16]
-
-
Occlusion:
-
Prepare a 4-0 nylon monofilament with a blunted, silicone-coated tip.[15]
-
Ligate the distal ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation for a 300g rat.[7]
-
Confirm occlusion by monitoring a significant drop in cerebral blood flow with a Laser Doppler Flowmetry probe.[8]
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 90 minutes), carefully withdraw the filament to allow reperfusion.[1]
-
Close the neck incision.
-
Neurobehavioral Assessment
A battery of tests should be used to assess motor and neurological deficits.
-
Modified Neurological Severity Score (mNSS):
-
Foot-Fault Test:
-
Bederson Score:
Histological and Immunohistochemical Analysis
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume:
-
At the desired endpoint (e.g., 24 hours), euthanize the rat and rapidly remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to firm the tissue.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[15]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and calculate the infarct volume using image analysis software, correcting for edema.[17][18]
-
-
Immunohistochemistry for Myelin Basic Protein (MBP):
-
Perfuse the rat with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30 µm) on a cryostat.
-
Incubate free-floating sections with a primary antibody against MBP (a marker for myelin).[19][20][21]
-
Use an appropriate fluorescently-labeled secondary antibody for visualization.
-
Image the sections using a fluorescence microscope and quantify the MBP-positive area in the region of interest.[22]
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: this compound's proposed signaling pathways in neuroprotection.
References
- 1. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. Reduction of reperfusion injury in rat skeletal muscle following administration of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor [pubmed.ncbi.nlm.nih.gov]
- 7. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rwdstco.com [rwdstco.com]
- 9. Encapsulation Efficiency and Functional Stability of Cinnamon Essential Oil in Modified β-cyclodextrins: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Immunohistochemistry for myelin basic protein (MBP) [bio-protocol.org]
- 20. Myelin basic protein immunohistochemistry: a study of the early stages of myelination in the brainstem of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Myelin Basic Protein or MBP Antibody [neuromics.com]
- 22. researchgate.net [researchgate.net]
Addressing solubility issues of Cinnamophilin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cinnamophilin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound is a hydrophobic molecule, as indicated by its high predicted LogP value (XLogP3-AA: 4.1), meaning it has poor solubility in water. Direct dissolution in aqueous buffers is often challenging. The recommended first step is to create a concentrated stock solution in an organic solvent.
Q2: What organic solvents are recommended for creating a this compound stock solution?
A2: Based on the properties of similar neolignans and related compounds from cinnamon, the following solvents are recommended for preparing a stock solution:
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.
-
Ethanol: A less toxic alternative to DMSO that can be suitable for both in vitro and in vivo studies.
-
Dimethylformamide (DMF): Another polar aprotic solvent that can be used if DMSO or ethanol are not suitable.
Q3: How do I prepare a working solution in my aqueous experimental medium from the organic stock solution?
A3: To prepare a working solution, you should perform a serial dilution of your concentrated organic stock solution into your final aqueous medium (e.g., cell culture media, PBS). It is critical to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, which helps prevent precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your experiment.
Q4: My this compound precipitates out of the aqueous solution even after dilution from a DMSO stock. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
-
Reduce the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Optimize the dilution process: Add the stock solution dropwise into the vigorously stirring aqueous medium. You can also try warming the aqueous medium slightly (e.g., to 37°C) before adding the stock solution.
-
Use a co-solvent system: For in vivo studies, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, polyethylene glycol (e.g., PEG300), and a surfactant like Tween-80, which is then diluted in saline or corn oil.
-
Incorporate surfactants or cyclodextrins: For in vitro assays, adding a small amount of a biocompatible surfactant (e.g., Tween® 20 or Tween® 80) or a cyclodextrin (e.g., β-cyclodextrin) to the aqueous medium can help to encapsulate the hydrophobic this compound and increase its apparent solubility.
-
Sonication: After dilution, briefly sonicating the solution can help to break down small precipitates and create a more uniform dispersion.
Q5: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A5: The final concentration of DMSO in cell culture experiments should generally not exceed 0.5% (v/v). Higher concentrations can lead to cytotoxicity and other off-target effects. It is always recommended to include a vehicle control (your final aqueous medium with the same concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | A good starting point for creating high-concentration stock solutions for in vitro studies. Hygroscopic DMSO can affect solubility, so use a fresh, anhydrous grade. |
| Ethanol | Soluble | A suitable alternative to DMSO, particularly for in vivo applications due to lower toxicity. |
| Methanol | Soluble | Can be used for creating stock solutions, similar to ethanol. |
| Water | Insoluble | Direct dissolution in aqueous solutions is not recommended. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, direct dissolution is not feasible. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucial Step: While vortexing the cell culture medium at a medium speed, add the small volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes precipitation.
-
Ensure the final DMSO concentration in the medium is below 0.5% (v/v).
-
Use the freshly prepared working solution immediately for your experiment.
-
Experimental Workflow and Signaling Pathways
Experimental Workflow for Handling a Hydrophobic Compound like this compound
Caption: A generalized experimental workflow for preparing and using this compound.
Potential Signaling Pathways Modulated by this compound or Related Compounds
The exact signaling pathways modulated by this compound are still under investigation. However, studies on related compounds from cinnamon, such as cinnamaldehyde, and the neuroprotective effects of cinnamon extracts suggest the involvement of the following pathways.
Stability of Cinnamophilin in different experimental conditions
Disclaimer: Specific experimental stability data for cinnamophilin is limited in publicly available literature. The information provided herein is based on the general characteristics of lignans, the chemical class to which this compound belongs, as well as established principles of natural product stability testing. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a lignan, a class of polyphenolic compounds.[1] Generally, lignans are relatively stable but can be susceptible to degradation under certain conditions. Key factors influencing stability include pH, temperature, light exposure, and the solvent used. Some lignans have been shown to be relatively resistant to high temperatures.[2][3] However, prolonged exposure to harsh conditions can lead to isomerization or degradation.[4]
Q2: In which solvents is this compound likely to be soluble and stable?
A2: Lignans are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[4][5] Their solubility in aqueous solutions is generally low.[4][5] For experimental purposes, stock solutions are often prepared in DMSO and then diluted in aqueous buffers. It is crucial to assess the stability of this compound in the chosen solvent system, as some organic solvents can promote degradation over time.
Q3: How should I store this compound solutions to ensure stability?
A3: For optimal stability, it is recommended to store stock solutions of this compound in an appropriate organic solvent at -20°C or -80°C and protected from light. For working solutions in aqueous media, it is advisable to prepare them fresh before each experiment to minimize degradation.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for analyzing the stability of lignans.[6][7][8] HPLC allows for the separation and quantification of the parent compound and any degradation products that may form.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent bioactivity in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Precipitation of this compound in aqueous buffers. | Poor aqueous solubility of lignans. | Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. Consider using solubility enhancers like cyclodextrins.[5] |
| Appearance of new peaks in HPLC chromatograms over time. | Degradation of this compound. | This indicates the formation of degradation products. Characterize these new peaks using LC-MS to understand the degradation pathway. Optimize storage conditions (lower temperature, protection from light) to minimize degradation.[10] |
| Variability in results between different batches of this compound. | Inconsistent purity or composition of the starting material. | Source this compound from a reputable supplier with a detailed certificate of analysis. Perform identity and purity checks (e.g., by HPLC, NMR) on each new batch before use. |
Quantitative Stability Data
The following tables present hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to guide experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer (48h at 25°C)
| pH | % this compound Remaining | Appearance of Degradation Products (% of Total Peak Area) |
| 3.0 | 98.5% | 1.5% |
| 5.0 | 97.2% | 2.8% |
| 7.4 | 92.1% | 7.9% |
| 9.0 | 81.3% | 18.7% |
Table 2: Effect of Temperature on this compound Stability in DMSO (24h)
| Temperature | % this compound Remaining |
| 4°C | 99.8% |
| 25°C (Room Temp) | 99.1% |
| 40°C | 96.5% |
| 60°C | 88.4% |
Table 3: Effect of Light on this compound Stability in Methanol (72h at 25°C)
| Condition | % this compound Remaining |
| Protected from Light | 99.5% |
| Exposed to Ambient Light | 94.2% |
| Exposed to UV Light (254 nm) | 75.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours in a sealed vial.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 72 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound Stability Analysis
- System: High-Performance Liquid Chromatography with UV or PDA detector.[2][13] - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Formic acid in water. - Mobile Phase B: Acetonitrile. - Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration) - Flow Rate: 1.0 mL/min. - Column Temperature: 30°C. - Injection Volume: 10 µL. - Detection Wavelength: 280 nm.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. This compound | C20H24O5 | CID 169883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Lignans [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography | MDPI [mdpi.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Lignin Analysis by HPLC and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
Cinnamophilin Experiments: A Technical Support Center for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving cinnamophilin. The following information, presented in a question-and-answer format, addresses common issues to enhance the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a lignan isolated from Cinnamomum philippinense. Its primary established biological activities are the antagonism of the thromboxane A2 (TXA2) receptor and the inhibition of thromboxane synthase.[1][2] It has demonstrated potential therapeutic effects in cardiovascular diseases and neuroprotection against ischemic damage.[1][2][3][4]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistencies in experiments with natural products like this compound can arise from several factors:
-
Purity and Characterization: The purity of the isolated this compound can vary between batches. It is crucial to have a well-characterized compound.
-
Compound Stability: Lignans can be sensitive to factors like temperature, light, and pH, leading to degradation over time.[5][6]
-
Solubility: this compound, like many lignans, may have poor aqueous solubility, which can affect its effective concentration in in vitro assays.
-
Experimental System Variability: Biological systems, such as primary cells or animal models, have inherent variability.
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability studies for this compound are not widely published, general recommendations for lignans are to store them as a dry powder in a cool, dark, and dry place. For solutions, it is advisable to prepare fresh stocks for each experiment or store them at -20°C or -80°C in an appropriate solvent and minimize freeze-thaw cycles.
Troubleshooting Guides
Guide 1: this compound Isolation and Purification
Q: I am having difficulty isolating this compound with consistent yield and purity. What can I do?
A: Reproducibility in natural product isolation is a common challenge. Here are some troubleshooting steps:
-
Plant Material: The concentration of this compound in Cinnamomum philippinense can vary based on the geographical source, season of harvest, and storage conditions of the plant material. Ensure you are using authenticated and properly stored plant material.
-
Extraction Solvent: The choice of solvent is critical. A sequential extraction starting with a non-polar solvent followed by a more polar solvent (e.g., ethanol or acetone) is often effective for lignans.[7]
-
Chromatography:
-
Column Overloading: This is a frequent cause of poor separation in column chromatography. Reducing the amount of crude extract loaded onto the column can improve resolution.
-
Solvent System: Optimizing the mobile phase for your column chromatography (e.g., HPLC) is crucial. A shallow gradient elution is often recommended for separating complex mixtures of lignans.[8]
-
Stationary Phase: If you are using a standard silica column, consider alternative stationary phases like reversed-phase C18 or other bonded phases that may offer different selectivity for lignans.[8]
-
Guide 2: Thromboxane A2 (TXA2) Receptor Antagonist Assays
Q: My platelet aggregation inhibition assay results with this compound are variable. How can I improve reproducibility?
A: Platelet aggregation assays are sensitive to pre-analytical and analytical variables.[9]
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Variability in platelet-rich plasma (PRP) preparation. | Standardize centrifugation speed and time for PRP preparation. Ensure consistent temperature (room temperature) during preparation.[10] |
| Donor-to-donor variability in platelet reactivity. | Pool PRP from multiple healthy donors (if ethically permissible and experimentally appropriate) or use a single, consistent donor for a set of experiments. | |
| Inconsistent agonist concentration or activity. | Prepare fresh agonist solutions (e.g., U46619, arachidonic acid, collagen) for each experiment and perform a dose-response curve for the agonist to ensure it is active. | |
| No or low inhibition observed | This compound precipitation in the assay buffer. | Due to its potential low aqueous solubility, ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the PRP. Visually inspect for any precipitation. |
| Incorrect this compound concentration. | Perform a wide dose-response curve to determine the optimal inhibitory concentration range. |
Guide 3: Neuroprotection Assays
Q: I am not observing the expected neuroprotective effects of this compound in my cell-based ischemic model.
A: Reproducibility in neuroprotection assays can be challenging.
| Problem | Possible Cause | Suggested Solution |
| High cell death in all conditions | Excessive ischemic insult (e.g., oxygen-glucose deprivation). | Optimize the duration and severity of the ischemic insult to achieve a level of cell death (e.g., 50-70%) that allows for the detection of a protective effect. |
| Cytotoxicity of this compound at the tested concentration. | Perform a cytotoxicity assay (e.g., MTT) with this compound alone to determine its non-toxic concentration range in your specific cell line. | |
| No protective effect observed | Insufficient this compound concentration or incubation time. | Test a broader range of this compound concentrations and optimize the pre-incubation time before inducing the ischemic insult. |
| This compound instability in culture medium. | Prepare fresh this compound solutions for each experiment. Consider the stability of lignans in aqueous solutions over the course of your experiment.[5][6] |
Guide 4: Western Blotting for Signaling Pathways (NF-κB, PI3K/Akt, MAPK)
Q: I am having trouble detecting changes in signaling pathways (NF-κB, PI3K/Akt, MAPK) after this compound treatment.
A: Western blotting requires careful optimization for reproducible results.
| Problem | Possible Cause | Suggested Solution |
| No change in protein phosphorylation | Incorrect timing of cell lysis after stimulation. | Perform a time-course experiment to determine the peak phosphorylation of your target proteins after stimulation. |
| Inactive this compound. | Use a fresh stock of this compound. Confirm its activity in a more direct functional assay if possible. | |
| High background on the blot | Non-specific antibody binding. | Optimize the antibody concentration and blocking conditions. Use a high-quality, specific primary antibody. |
| Inconsistent band intensities | Uneven protein loading. | Quantify total protein concentration accurately (e.g., BCA assay) and load equal amounts. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Thromboxane A2 Related Assays
| Assay | System | Agonist | IC50 / pA2 Value | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | Arachidonic Acid | 5.0 ± 0.4 µM | [1][2] |
| Human Platelet-Rich Plasma | Collagen | 5.6 ± 0.6 µM | [1][2] | |
| Human Platelet-Rich Plasma | U-46619 | 3.0 ± 0.4 µM | [1][2] | |
| TXA2 Receptor Antagonism | Human Platelet-Rich Plasma | U-46619 | pA2: 7.3 ± 0.2 | [1][2] |
| Rat Aorta | U-46619 | pA2: 6.3 ± 0.1 | [1][2] | |
| Guinea-pig Trachea | U-46619 | pA2: 5.2 ± 0.2 | [1][2] | |
| Rabbit Platelets | U-46619 | pA2: 6.3 ± 0.3 | [9] |
Table 2: Effective Doses of this compound in In Vivo Neuroprotection Studies
| Animal Model | Administration Route | Effective Dose | Outcome | Reference |
| Mouse (transient focal cerebral ischemia) | Intraperitoneal | 20-80 mg/kg | 33-46% reduction in brain infarction | [3][11] |
| Rat (transient focal cerebral ischemia) | Intravenous | 80 mg/kg | 31.6-34.9% decrease in gray matter damage | [4] |
Experimental Protocols
Protocol 1: Representative Method for the Isolation and Purification of this compound
Disclaimer: This is a generalized protocol for the isolation of lignans and may require optimization for this compound.
-
Extraction:
-
Air-dry and grind the bark of Cinnamomum philippinense to a fine powder.
-
Perform a sequential extraction, first with a non-polar solvent like hexane to remove lipids, followed by extraction with a polar solvent such as methanol or ethanol.
-
Concentrate the polar extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.
-
Monitor the elution with a UV detector.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
-
Protocol 2: Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Measurement:
-
Pre-warm PRP to 37°C in an aggregometer cuvette with a stir bar.
-
Add the vehicle control (e.g., DMSO) or different concentrations of this compound and incubate for a specified time (e.g., 5 minutes).
-
Add a platelet agonist (e.g., arachidonic acid, collagen, or U46619) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 value of this compound for the inhibition of platelet aggregation.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulate the cells with an appropriate agonist to activate the PI3K/Akt pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for the isolation and purification of this compound.
Caption: this compound's dual mechanism of inhibiting TXA2 synthesis and receptor activation.
Caption: A standard workflow for analyzing the PI3K/Akt signaling pathway via Western blot.
References
- 1. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Identifying potential confounding factors in Cinnamophilin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors during experiments with cinnamophilin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a lignan that was first isolated from Cinnamomum philippinense.[1] Its primary and most well-characterized mechanism of action is as a thromboxane A2 (TXA2) receptor antagonist.[2] By blocking the TXA2 receptor, this compound can inhibit platelet aggregation and vasoconstriction, suggesting its potential in cardiovascular disease research.[2] It has also been reported to have neuroprotective effects against ischemic damage and to act as an antioxidant and free radical scavenger.[3]
Q2: What are the major sources of variability and potential confounding factors in this compound research?
A2: The main sources of variability and confounding factors in this compound research stem from its nature as a natural product. These can be broadly categorized as:
-
Purity and Composition of the Sample: The presence of other bioactive compounds from the source plant can lead to unintended biological effects.
-
Extraction and Purification Methods: Different solvents and techniques can yield extracts with varying compositions and purity levels.
-
Dosage and Bioavailability: The actual concentration of this compound that reaches the target tissue or cells can be influenced by its solubility, stability, and metabolic breakdown. There is limited specific data on the pharmacokinetics of this compound.[4][5]
-
Off-Target Effects: this compound may interact with other molecular targets besides the thromboxane A2 receptor, leading to unexpected experimental outcomes.
-
Experimental System-Specific Factors: The choice of cell lines or animal models can influence the observed effects due to differences in metabolism and receptor expression.
Q3: How can I ensure the quality and purity of my this compound sample?
A3: Ensuring the quality and purity of your this compound sample is critical. It is recommended to:
-
Source from a reputable supplier: Obtain this compound from a supplier who provides a detailed Certificate of Analysis (CoA).
-
Verify the identity and purity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and assess the purity of your sample.[6][7]
-
Characterize any impurities: If possible, identify and quantify any major impurities, as they may have their own biological activities.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro experiments.
Possible Cause 1.1: Sample Purity and Contaminants
-
Question: Could my this compound sample be contaminated with other bioactive compounds?
-
Answer: Yes, this is a significant possibility. Extracts from Cinnamomum species are complex mixtures containing numerous compounds like cinnamaldehyde, eugenol, and various polyphenols, all of which have biological activities.[4][8] These contaminants can have synergistic or antagonistic effects, confounding your results. For example, cinnamaldehyde is known to have anti-inflammatory and antimicrobial properties.[4][9]
-
Troubleshooting Steps:
-
Review the CoA for your this compound sample, paying close attention to the purity and the methods used for its determination.
-
If possible, re-purify the sample using techniques like preparative HPLC.
-
Perform analytical chromatography (e.g., HPLC-UV, LC-MS) to assess the purity of your working solutions.[6][7]
-
If impurities are identified, search the literature for their known biological activities to understand their potential impact.
-
Possible Cause 1.2: Off-Target Effects
-
Question: Is it possible that this compound is acting on targets other than the thromboxane A2 receptor in my experimental model?
-
Answer: While the primary target is the thromboxane A2 receptor, like many natural products, this compound may have off-target effects. The broader antioxidant and anti-inflammatory effects reported for cinnamon extracts suggest that their components could interact with multiple signaling pathways.[4][5]
-
Troubleshooting Steps:
-
Include appropriate controls to isolate the thromboxane A2 receptor-mediated effects. This could involve using a selective agonist for the receptor or cells where the receptor has been knocked down or knocked out.
-
Consider using molecular docking studies to predict potential off-target binding sites for this compound.[10][11][12]
-
Perform broader profiling assays (e.g., kinase panels, receptor binding assays) if unexpected activities are consistently observed.
-
Possible Cause 1.3: Chemical Instability
-
Question: Could my this compound be degrading in the experimental medium?
-
Answer: The stability of this compound in various experimental conditions has not been extensively reported. Lignans can be susceptible to degradation under certain pH, light, or temperature conditions. Degradation products could be inactive or have their own biological effects.
-
Troubleshooting Steps:
-
Prepare fresh working solutions of this compound for each experiment.
-
Protect solutions from light and store them at appropriate temperatures (typically -20°C or -80°C).
-
Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC.
-
Issue 2: Poor or variable efficacy in in vivo animal models.
Possible Cause 2.1: Low Bioavailability
-
Question: My in vitro results are promising, but I'm not seeing the expected effect in vivo. Could this be due to poor bioavailability?
-
Answer: This is a common challenge with natural products. While there is limited specific pharmacokinetic data for this compound, related compounds like cinnamic acid are known to be rapidly metabolized.[5][13] this compound may have low oral bioavailability due to poor absorption, rapid metabolism in the liver, or rapid excretion.
-
Troubleshooting Steps:
-
If possible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma and target tissues after administration.
-
Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism, if appropriate for your experimental question.
-
Formulation strategies, such as the use of solubility enhancers or encapsulation, could be explored to improve bioavailability.
-
Possible Cause 2.2: Inappropriate Animal Model
-
Question: Could the choice of animal model be affecting the outcome of my this compound study?
-
Answer: Yes, the choice of animal model is crucial. Species-specific differences in metabolism, receptor pharmacology, and the pathophysiology of the disease model can all influence the results.
-
Troubleshooting Steps:
-
Carefully review the literature to select an animal model that is well-validated for the disease you are studying and for which there is evidence of a functional thromboxane A2 pathway.
-
Consider potential differences in drug-metabolizing enzymes between the chosen species and humans.
-
When studying neuroprotective effects, ensure the model of ischemia is appropriate and reproducible.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative data gathered from the literature that can be relevant for experimental design. Note that specific data for this compound is limited, and some information is extrapolated from studies on related compounds or general cinnamon extracts.
| Parameter | Value/Range | Source Species/System | Citation |
| This compound Dosage (in vivo) | 20-80 mg/kg | Mouse model of transient middle cerebral artery occlusion | [3] |
| Cinnamaldehyde (impurity) Bioactivity | Anti-inflammatory effect at 50 µM | Mouse macrophage (RAW 264.7) cells | [4] |
| Cinnamon Extract (in vitro) | 20 µg/ml inhibited TNF-α gene expression | LPS-stimulated human PBMCs | |
| Cinnamic Acid Bioavailability | Rapidly absorbed and metabolized | Rats | [5][13] |
| Cinnamaldehyde Content in Essential Oil | 65-80% | Cinnamomum species | [4] |
Key Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general framework for assessing the purity of a this compound sample. Specific parameters may need to be optimized.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions to generate a standard curve.
-
Prepare your this compound sample at a known concentration in the same solvent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run the standards and the sample.
-
Determine the retention time of the this compound peak from the standard.
-
Calculate the purity of your sample by comparing the area of the this compound peak to the total area of all peaks in the chromatogram (area percent method).
-
Quantify the concentration using the standard curve.
-
Protocol 2: In Vitro Thromboxane A2 Receptor Antagonism Assay
This protocol describes a method to assess the functional antagonism of the thromboxane A2 receptor using platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Platelet Aggregation Assay:
-
Use a platelet aggregometer.
-
Add a sample of PRP to the cuvette and allow it to stabilize.
-
Add your this compound sample (at various concentrations) or vehicle control and incubate for a defined period.
-
Induce platelet aggregation by adding a thromboxane A2 receptor agonist (e.g., U46619).
-
Monitor the change in light transmittance, which corresponds to the degree of platelet aggregation.
-
-
Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation).
-
Visualizations
Caption: this compound's mechanism of action on the Thromboxane A2 signaling pathway.
Caption: Workflow for identifying and mitigating confounding factors in this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Chemical compound identification and antibacterial activity evaluation of cinnamon extracts obtained by subcritical n‐butane and ethanol extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical, structural characterization and in-vitro evaluation of antioxidant, antibacterial, cytotoxic, and antidiabetic activities of nanosuspensions of Cinnamomum zeylanicum bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the efficacy of cinnamon compounds against H. pylori through molecular docking, MD Simulations and ADMET analyses | PLOS One [journals.plos.org]
- 11. theaspd.com [theaspd.com]
- 12. MOLECULAR DOCKING STUDIES OF ANTIDIABETIC ACTIVITY OF CINNAMON COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cinnamophilin Administration for Brain Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with cinnamophilin. The focus is on optimizing its administration route for enhanced brain uptake, with a particular emphasis on exploring the potential of intranasal delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported neuroprotective effects?
A1: this compound is a lignan compound that has demonstrated significant neuroprotective properties in preclinical studies. Its effects are primarily attributed to its potent antioxidant, free radical-scavenging, and anti-inflammatory actions. In animal models of transient focal cerebral ischemia, this compound has been shown to reduce brain infarction, oxidative damage, and improve neurobehavioral outcomes.[1][2]
Q2: What administration routes for this compound have been studied, and what were the outcomes?
A2: To date, published research has focused on intravenous (IV) and intraperitoneal (IP) administration of this compound in rodent models of stroke. Both routes have shown significant neuroprotective efficacy. For instance, IV administration of this compound (80 mg/kg) at the onset of reperfusion in rats with transient middle cerebral artery occlusion resulted in a significant reduction in gray and white matter damage.[3] Similarly, IP administration (20-80 mg/kg) in mice before or after induced ischemia led to a 33-46% reduction in brain infarction.[1]
Q3: Is there any data on the oral bioavailability and brain penetration of this compound?
A3: Currently, there is a lack of specific published data on the oral bioavailability and brain pharmacokinetics of this compound. Lignans, in general, can have variable oral absorption and may be subject to first-pass metabolism in the liver. For example, studies on related compounds like cinnamic acid show rapid absorption but also extensive metabolism, which can limit systemic availability.[4][5] Therefore, it is reasonable to hypothesize that the oral bioavailability of this compound may be low, but this requires experimental verification.
Q4: Why is intranasal administration being considered as a potential route for this compound?
A4: Intranasal administration is a non-invasive method that offers the potential for direct nose-to-brain delivery, bypassing the blood-brain barrier (BBB). This route can lead to higher brain concentrations of a drug compared to systemic administration, while minimizing systemic exposure and potential side effects. For hydrophobic compounds like this compound, formulation strategies such as nanoemulsions or the use of mucoadhesive polymers can enhance solubility and residence time in the nasal cavity, further promoting brain uptake.
Q5: What are the potential signaling pathways modulated by this compound?
A5: While the precise molecular signaling pathways of this compound are not fully elucidated, its known antioxidant and anti-inflammatory effects suggest a likely interaction with key neuroprotective pathways. Based on the actions of other neuroprotective phytochemicals, this compound may modulate pathways such as the Nrf2/HO-1 axis to enhance endogenous antioxidant defenses and inhibit pro-inflammatory pathways like NF-κB. The reduction in reactive oxygen species (ROS) and inflammatory markers observed in studies with this compound supports its role in these pathways.[1]
Troubleshooting Guides
Issue 1: Low or undetectable brain concentrations of this compound after oral administration.
-
Potential Cause: Poor oral bioavailability due to low aqueous solubility, degradation in the gastrointestinal tract, or extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Formulation Enhancement: this compound is a hydrophobic molecule. To improve its solubility and absorption, consider formulating it as a self-emulsifying drug delivery system (SEDDS), a nanoemulsion, or by using cyclodextrins to form inclusion complexes.
-
Co-administration with Bioavailability Enhancers: Investigate co-administration with inhibitors of metabolic enzymes (e.g., CYP3A4) if metabolism is identified as a key limiting factor. Some studies have shown that components of cinnamon can inhibit CYP3A4, potentially increasing the bioavailability of co-administered drugs.
-
Route Comparison: Perform a pilot pharmacokinetic study comparing oral administration with intravenous (IV) administration to determine the absolute bioavailability. This will help to differentiate between poor absorption and rapid elimination.
-
Issue 2: High variability in brain uptake following intranasal administration.
-
Potential Cause: Improper administration technique, rapid mucociliary clearance from the nasal cavity, or inappropriate formulation.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent administration volume and placement within the nasal cavity. The head position of the animal during and after administration can significantly impact deposition in the olfactory region, which is critical for nose-to-brain transport.
-
Mucoadhesive Formulations: Incorporate mucoadhesive polymers, such as chitosan or poloxamers, into your formulation. These polymers increase the residence time of the drug in the nasal cavity, allowing for greater absorption.
-
Optimize Particle Size: If using a powder formulation or a suspension, the particle size is crucial. For optimal deposition in the olfactory region, a particle size of around 10-20 µm is often recommended.
-
Permeation Enhancers: Consider the use of safe and effective permeation enhancers that can transiently open tight junctions in the nasal epithelium.
-
Issue 3: Difficulty in quantifying this compound in brain tissue samples.
-
Potential Cause: Inefficient extraction from the brain matrix, low analyte concentrations, or interference from endogenous compounds.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Lignans can be effectively extracted from biological matrices using a combination of polar and non-polar solvents. A sequential extraction with a non-polar solvent followed by a polar solvent like ethanol or methanol is often effective. Sonication can improve extraction efficiency.
-
Utilize a Sensitive Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended method for quantifying low concentrations of lignans in complex biological samples due to its high sensitivity and selectivity.
-
Use of an Internal Standard: Incorporate a structurally similar internal standard into your analytical workflow to account for variability in extraction and instrument response.
-
Data Presentation
Table 1: Summary of In Vivo Neuroprotective Efficacy of this compound
| Administration Route | Animal Model | Dosage | Treatment Regimen | Key Findings | Reference |
| Intravenous (IV) | Rat (transient MCAO) | 80 mg/kg | Single dose at reperfusion | Significantly decreased gray matter damage by 31.6-34.9% and white matter damage by 25.2-68.6%. Improved functional and electrophysiological outcomes. | [3] |
| Intraperitoneal (IP) | Mouse (transient MCAO) | 20-80 mg/kg | Pre-treatment (15 min before ischemia) or post-treatment (2h after ischemia) | Reduced brain infarction by 33-46% (pre-treatment) and 43% (post-treatment). Ameliorated neurobehavioral deficits. | [1] |
Experimental Protocols
Protocol: Comparative Analysis of this compound Brain Uptake via Different Administration Routes
1. Objective: To compare the brain tissue concentrations of this compound following intravenous, intraperitoneal, oral, and intranasal administration in a rodent model.
2. Materials:
-
This compound (pure compound)
-
Vehicle for IV/IP administration (e.g., DMSO/saline)
-
Formulation excipients for oral and intranasal delivery (e.g., SEDDS components, cyclodextrins, chitosan)
-
Male Sprague-Dawley rats (250-300g)
-
LC-MS/MS system
3. Methodology:
-
a. Formulation Preparation:
-
IV/IP Formulation: Dissolve this compound in a minimal amount of DMSO and dilute with sterile saline to the final concentration.
-
Oral Formulation: Prepare a nanoemulsion or a SEDDS formulation of this compound to enhance solubility and absorption.
-
Intranasal Formulation: Prepare a mucoadhesive nanoemulsion of this compound containing a polymer like chitosan.
-
-
b. Animal Dosing:
-
Divide animals into four groups (IV, IP, Oral, Intranasal), with subgroups for different time points (n=5 per time point).
-
Administer a consistent dose of this compound (e.g., 20 mg/kg) via the respective routes.
-
For intranasal administration, lightly anesthetize the animals and administer the formulation dropwise into the nostrils.
-
-
c. Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration, euthanize the animals.
-
Collect blood samples via cardiac puncture and perfuse the brain with ice-cold saline to remove blood.
-
Harvest the whole brain and specific regions of interest (e.g., cortex, hippocampus).
-
-
d. Sample Processing and Analysis:
-
Homogenize brain tissue samples in a suitable buffer.
-
Perform liquid-liquid or solid-phase extraction of this compound from plasma and brain homogenates.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
e. Data Analysis:
-
Calculate pharmacokinetic parameters for plasma and brain tissue (Cmax, Tmax, AUC).
-
Determine the brain-to-plasma concentration ratio for each administration route and time point.
-
Mandatory Visualizations
Caption: Putative neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for comparing this compound administration routes.
References
- 1. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mitigating potential toxicity of high-dose Cinnamophilin administration
Disclaimer: The information provided in this technical support center is intended for research and drug development professionals. "Cinnamophilin" is treated as a representative cinnamon-derived compound, with cinnamaldehyde used as a proxy for toxicological and mechanistic data due to the lack of specific information on "this compound" in scientific literature. All protocols and data are for informational purposes and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell cultures treated with high-dose this compound. What are the potential causes and how can we mitigate this?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, the inherent properties of cinnamaldehyde, the primary component of cinnamon, can induce cellular stress at high concentrations. Secondly, experimental conditions can exacerbate these effects.
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not contributing to cell death. Run a vehicle-only control at the same concentration used in your experimental groups. For many cell lines, DMSO concentrations should be kept at ≤0.5% to avoid toxicity.[1]
-
Concentration and Exposure Time: High concentrations and prolonged exposure can lead to significant cytotoxicity.[2] Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired biological effect without causing excessive cell death.
-
Cell Health: Unhealthy or stressed cells are more susceptible to toxic compounds. Ensure your cells are in the logarithmic growth phase and cultured under optimal conditions. Regularly check for contamination, especially from mycoplasma, which can alter cellular responses and induce cytotoxicity.[1][3]
-
Assay Interference: Some cytotoxicity assays, like the MTT assay, can be prone to artifacts. This compound, as a reducing agent, might directly reduce the MTT reagent, leading to falsely elevated viability readings. To rule this out, perform a cell-free control with your compound and the MTT reagent.[3]
Mitigation Strategies:
-
Co-treatment with Antioxidants: Cinnamaldehyde can induce oxidative stress. Pre-treating cells with antioxidants like N-acetylcysteine (NAC) may help mitigate this toxicity.[4][5][6]
-
Formulation Strategies: For in vivo studies, consider formulation approaches like nanoencapsulation to improve solubility and potentially reduce systemic toxicity.[7]
Q2: Our in vivo studies with high-dose this compound are showing signs of potential kidney and liver toxicity. What are the key indicators we should be monitoring?
A2: High doses of cinnamon extracts have been associated with potential nephrotoxicity and hepatotoxicity.[8][9][10] Key indicators to monitor include:
For Nephrotoxicity:
-
Serum Biomarkers: Significant increases in serum creatinine (sCr) and blood urea nitrogen (BUN) are primary indicators of compromised kidney function.[10]
-
Histopathology: Examination of kidney tissue sections can reveal signs of injury such as tubular necrosis, inflammation, and cast formation.[11][12]
For Hepatotoxicity:
-
Serum Enzymes: Elevated levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in the serum are indicative of liver damage.[8][13]
-
Histopathology: Liver tissue analysis can show evidence of inflammation, necrosis, and changes in cellular architecture.[13]
Q3: What are the primary signaling pathways affected by this compound (cinnamaldehyde) that might be related to its toxic effects at high doses?
A3: Cinnamaldehyde is known to modulate several key signaling pathways. At high concentrations, dysregulation of these pathways could contribute to cytotoxicity. The two primary pathways are:
-
NF-κB Signaling Pathway: Cinnamaldehyde can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. While this is often a therapeutic effect, excessive or prolonged inhibition could disrupt normal cellular processes and lead to apoptosis.[14][15]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Cinnamaldehyde has been shown to inhibit the PI3K/Akt pathway in some cancer cell lines, which could also be a mechanism of cytotoxicity in non-cancerous cells at high concentrations.[14][15]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in MTT/XTT assay | 1. This compound directly reduces the tetrazolium salt. 2. Microbial contamination of culture. 3. Phenol red in media interfering with absorbance reading. | 1. Run a cell-free control with this compound and the assay reagent. If a color change occurs, consider an alternative viability assay (e.g., LDH release). 2. Visually inspect cultures for contamination and perform mycoplasma testing. 3. Use phenol red-free media during the assay or wash cells with PBS before adding the reagent. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates due to evaporation. 3. Incomplete solubilization of formazan crystals (MTT assay). | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Ensure complete dissolution of crystals by gentle agitation and sufficient solubilization buffer. |
| Unexpectedly high cell death at low concentrations | 1. High sensitivity of the specific cell line. 2. Contamination of this compound stock solution. 3. Synergistic toxic effects with components of the culture medium. | 1. Perform a broader dose-response with a wider range of concentrations. 2. Prepare a fresh stock solution from a new vial. 3. Test for interactions by varying media components if possible. |
In Vivo Toxicity Studies
| Issue | Potential Cause | Recommended Solution |
| Significant weight loss in treated animals | 1. Systemic toxicity. 2. Reduced food and water intake due to malaise. 3. Gastrointestinal irritation. | 1. Monitor animals daily for clinical signs of toxicity. 2. Measure and record food and water consumption. 3. At necropsy, carefully examine the gastrointestinal tract for any signs of irritation or inflammation. |
| Variable serum biomarker levels within a treatment group | 1. Inconsistent dosing. 2. Biological variability among animals. 3. Hemolysis of blood samples during collection. | 1. Ensure accurate and consistent administration of this compound. 2. Increase the number of animals per group to improve statistical power. 3. Use proper blood collection and processing techniques to avoid hemolysis. |
| No clear dose-response relationship in organ toxicity | 1. Saturation of metabolic pathways at higher doses. 2. Complex, non-linear toxicokinetics. 3. Insufficiently spaced dose levels. | 1. Consider pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. 2. Analyze a wider range of toxicological endpoints. 3. Select dose levels that are more widely spaced to better define the dose-response curve. |
Quantitative Data Summary
The following tables summarize key toxicological data for cinnamaldehyde, which is used as a proxy for this compound.
Table 1: Acute Toxicity of Cinnamaldehyde in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Observed Effects |
| Rat | Oral | 2220 | Somnolence, diarrhea |
| Mouse | Oral | 1160 | Coma at higher doses |
| Mouse | Intraperitoneal | 200 | No toxic effects noted |
| Rabbit | Dermal | 1260 | Skin irritation |
Table 2: In Vitro Cytotoxicity of Cinnamaldehyde (IC50 Values)
| Cell Line | Assay | Exposure Time | IC50 |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 h | 16.36 µM |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 48 h | 12.57 µM |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 72 h | 11.12 µM |
| HCT 116 (Human Colon Cancer) | WST-1 | 48 h | ~20 µg/mL |
| HT-29 (Human Colon Cancer) | WST-1 | 48 h | ~40 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well.
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: In Vivo Assessment of Nephrotoxicity in Rats
Objective: To evaluate the potential nephrotoxic effects of high-dose this compound administration in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Metabolic cages for urine collection
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Kits for measuring serum creatinine (sCr) and blood urea nitrogen (BUN)
-
Formalin for tissue fixation
-
Histology processing reagents and equipment
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A minimum of 6-8 animals per group is recommended.
-
-
Dosing:
-
Administer this compound or vehicle daily for the specified study duration (e.g., 14 or 28 days) via the chosen route (e.g., oral gavage).
-
Record the body weight of each animal daily.
-
-
Sample Collection:
-
24 hours before sacrifice, place the animals in metabolic cages for urine collection. Measure urine volume and store samples for analysis.
-
At the end of the study, anesthetize the animals and collect blood via cardiac puncture or from the abdominal aorta.
-
Immediately following blood collection, perform euthanasia and necropsy.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Measure serum creatinine and BUN levels using commercially available kits according to the manufacturer's instructions.
-
-
Histopathological Analysis:
-
Carefully dissect the kidneys, record their weight, and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, section them at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides for any signs of renal injury, such as tubular degeneration, necrosis, inflammation, and cast formation.
-
Visualizations
Signaling Pathways
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: A logical workflow for assessing this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Effects of Cinnamaldehyde on the Inflammatory Response, Oxidative Stress, and Apoptosis in Liver of Salmonella typhimurium-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde alleviates doxorubicin-induced cardiotoxicity by decreasing oxidative stress and ferroptosis in cardiomyocytes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chinese Herbal Medicine Hepatotoxicity: The Evaluation and Recognization Based on Large-scale Evidence Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. In vivo assessment of reversing Cisplatin-Induced nephrotoxicity using Jatropha mollissima crude extract and its potential cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cinnamophilin's Neuroprotective Efficacy: A Comparative Analysis in Preclinical Stroke Models
In the landscape of stroke research, the quest for effective neuroprotective agents remains a paramount challenge. Cinnamophilin, a lignan compound, has emerged as a promising candidate, demonstrating significant therapeutic potential in various preclinical models of ischemic stroke. This guide provides a comprehensive comparison of this compound's neuroprotective effects in the transient middle cerebral artery occlusion (tMCAO) and oxygen-glucose deprivation (OGD) models, alongside a comparative analysis with other neuroprotective agents.
This compound: Performance Across Stroke Models
This compound has been primarily investigated in the tMCAO model, a widely used in vivo model of focal cerebral ischemia, and the in vitro OGD model, which simulates ischemic conditions in cell culture.
Quantitative Analysis of Neuroprotective Effects
The efficacy of this compound in reducing ischemic damage is summarized in the tables below.
Table 1: Neuroprotective Effects of this compound in the Transient Middle Cerebral Artery Occlusion (tMCAO) Model
| Species | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Mouse | 20-80 mg/kg | Intraperitoneal | 15 min before or 2h after occlusion | 33-46% | Significant Improvement | [1][2][3][4] |
| Rat | 80 mg/kg | Intravenous | At reperfusion or up to 6h post-insult | 31.6-43% | Significant Improvement | [5] |
Table 2: Neuroprotective Effects of this compound in the Oxygen-Glucose Deprivation (OGD) Model
| Cell Type | Concentration | Timing of Administration | Outcome Measure | Protective Effect | Reference |
| Rat organotypic hippocampal slices | 10-30 µM | Up to 6h post-OGD | Neuronal damage | Significant reduction | [1] |
Note: Data on the effects of this compound in the permanent middle cerebral artery occlusion (pMCAO) model are not currently available in the reviewed literature.
Comparative Analysis with Alternative Neuroprotective Agents
To contextualize the therapeutic potential of this compound, its effects are compared with other neuroprotective agents investigated in similar preclinical stroke models.
Table 3: Comparison of this compound with Other Neuroprotective Agents in Ischemic Stroke Models
| Agent | Model | Primary Mechanism of Action | Key Efficacy Findings | Reference |
| This compound | tMCAO, OGD | Antioxidant, Anti-inflammatory | Reduces infarct volume, improves neurological outcome, protects against neuronal damage.[1][5] | [1][5] |
| Edaravone | tMCAO (Rat) | Free radical scavenger | Reduces infarct volume, improves neurological scores.[6][7] | [6][7] |
| Citicoline | Embolic stroke (Rat) | Membrane stabilization, reduces inflammation | Improves functional recovery.[8][[“]] | [8][[“]] |
| Carnosine | tMCAO (Mouse) | Antioxidant, Anti-inflammatory | Reduces infarct volume, suppresses oxidative stress and inflammation.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a standard procedure to induce focal cerebral ischemia followed by reperfusion.
Surgical Procedure:
-
Anesthesia: Mice or rats are anesthetized, typically with isoflurane.
-
Vessel Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][13]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.[12][13]
-
Confirmation of Ischemia: Cerebral blood flow is often monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
This compound Administration: this compound is typically dissolved in a vehicle solution and administered via intraperitoneal or intravenous injection at specified times relative to the ischemic insult.[1][5]
Outcome Assessment:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.[12][13][14]
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and neurological function.
Oxygen-Glucose Deprivation (OGD) Model
The OGD model is an in vitro method to mimic ischemic conditions.
Procedure:
-
Cell Culture: Primary neurons or organotypic brain slices are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with low oxygen levels (e.g., 1% O2).[15]
-
Reperfusion: After a defined period of OGD, the glucose-free medium is replaced with regular culture medium, and the cultures are returned to normoxic conditions.[15]
This compound Application: this compound is added to the culture medium at various concentrations before, during, or after the OGD period.[1]
Outcome Assessment:
-
Cell Viability/Death: Assays such as lactate dehydrogenase (LDH) release or staining with fluorescent viability dyes (e.g., propidium iodide) are used to quantify neuronal damage.
Visualizing the Science: Diagrams and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model.
Caption: Experimental workflow for the in vitro oxygen-glucose deprivation (OGD) model.
References
- 1. Therapeutic window for this compound following oxygen-glucose deprivation and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term survival in permanent middle cerebral artery occlusion: a model of malignant stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Oxytocin Exhibits Neuroprotective Effects on Hippocampal Cultures under Severe Oxygen–Glucose Deprivation Conditions | MDPI [mdpi.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinnamaldehyde protects cardiomyocytes from oxygen-glucose deprivation/reoxygenation-induced lipid peroxidation and DNA damage via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Thromboxane A2 Receptor Antagonism: A Comparative Analysis of Cinnamophilin and Other Key Inhibitors
For Immediate Release
[City, State] – December 7, 2025 – In the intricate landscape of cardiovascular and inflammatory disease research, the thromboxane A2 (TXA2) receptor has emerged as a critical therapeutic target. A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of Cinnamophilin, a naturally derived dual-action inhibitor, alongside other prominent synthetic TXA2 receptor antagonists. This guide provides a meticulous examination of their performance, supported by experimental data, detailed methodologies, and novel visualizations of key biological pathways.
Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, plays a pivotal role in the pathophysiology of thrombotic diseases, asthma, and other inflammatory conditions.[1] Consequently, the development of antagonists targeting its receptor (TP receptor) is a significant area of pharmacological research. This guide delves into the mechanistic nuances and comparative efficacy of these antagonists, with a special focus on this compound, a lignan isolated from Cinnamomum philippinense.[2][3]
Mechanism of Action: A Diverse Armamentarium Against TXA2 Signaling
TXA2 receptor antagonists function by competitively blocking the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to TP receptors on platelets and smooth muscle cells, thereby inhibiting downstream signaling cascades that lead to platelet activation and vasoconstriction.[4] These antagonists can be broadly categorized into:
-
Selective TP Receptor Antagonists: These compounds, such as Terutroban and Seratrodast, specifically target the TP receptor.[5][6]
-
Dual-Action Inhibitors: This class of drugs, which includes this compound and Picotamide, not only blocks the TP receptor but also inhibits thromboxane synthase, the enzyme responsible for TXA2 production.[1][7] This dual mechanism offers a potentially more comprehensive blockade of the thromboxane pathway.[1]
Quantitative Comparison of In Vitro Efficacy
Table 1: Inhibitory Concentration (IC50) of TXA2 Receptor Antagonists on Platelet Aggregation
| Compound | Agonist | Species | IC50 (µM) | Reference |
| This compound | Arachidonic Acid | Human | 5.0 ± 0.4 | [7] |
| Collagen | Human | 5.6 ± 0.6 | [7] | |
| U-46619 | Human | 3.0 ± 0.4 | [7] | |
| ZD1542 | TXB2 Production | Human | 0.016 | [8] |
| nstpbp5185 | ³H-SQ-29548 binding | Human | 0.1 | [4] |
Table 2: Antagonist Affinity (pA2 and Ki) of TXA2 Receptor Antagonists
| Compound | Agonist/Ligand | Tissue/Cell Type | pA2 Value | Ki (nM) | Reference |
| This compound | U-46619 | Rat Aorta | 7.3 ± 0.2 | - | [3] |
| U-46619 | Guinea-pig Trachea | 5.2 ± 0.1 | - | [3] | |
| U-46619 | Rabbit Platelets | 6.3 ± 0.3 | - | [3] | |
| GR32191 | U-46619 | Human Platelets | ~8.2 | - | [9] |
| R.68070 | U-46619 | Human Platelets | ~5.4 | - | [9] |
| CV-4151 | U-46619 | Human Platelets | ~4.8 | - | [9] |
| Picotamide | [¹²⁵I]PTA-OH | Human Platelets | - | 1472 ± 321 | [10] |
| [³H]U46619 | Human Platelets | - | 1648 ± 431 | [10] |
Signaling Pathways and Experimental Workflows
To elucidate the complex interactions involved, the following diagrams, generated using Graphviz, illustrate the TXA2 receptor signaling cascade and a standard experimental workflow for evaluating antagonist efficacy.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. A novel thromboxane receptor antagonist, nstpbp5185, inhibits platelet aggregation and thrombus formation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journaljammr.com [journaljammr.com]
- 7. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antioxidant capacity of Cinnamophilin with other natural compounds
A comprehensive guide for researchers and drug development professionals on the antioxidant capacity of compounds derived from cinnamon, with a special focus on the current state of knowledge on Cinnamophilin.
Introduction
The genus Cinnamomum has been a cornerstone of traditional medicine for centuries, with its extracts and essential oils being recognized for a plethora of therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] These properties are largely attributed to a rich profile of bioactive compounds.[2] This guide provides a comparative overview of the antioxidant capacity of key natural compounds found in cinnamon, with a particular discussion on this compound, a distinct lignan isolated from Cinnamomum philippinense.[3] While research has extensively profiled the antioxidant capabilities of cinnamon extracts and major constituents like cinnamaldehyde and eugenol, specific data on the direct antioxidant capacity of this compound remains limited. This guide will synthesize the available quantitative data for well-studied cinnamon compounds and compare them with other notable natural antioxidants, alongside detailed experimental protocols and pathway visualizations to provide a comprehensive resource for the scientific community.
This compound: Beyond Antioxidant Activity
This compound is a lignan primarily isolated from Cinnamomum philippinense.[3] Current research has predominantly focused on its role as a potent thromboxane A2 (TXA2) receptor antagonist, highlighting its potential in the treatment of cardiovascular and neurological disorders.[3][4] While some reviews suggest that this compound may possess antioxidant activities as part of the broader chemical profile of Cinnamomum species, specific in-vitro studies quantifying its radical scavenging or reducing power through standard assays like DPPH, ABTS, or FRAP are not extensively available in the current body of scientific literature.[5] Therefore, a direct quantitative comparison of this compound's antioxidant capacity with other compounds is not feasible at this time.
Comparative Antioxidant Capacity of Cinnamon Compounds and Other Natural Products
In contrast to this compound, other components of cinnamon have been thoroughly investigated for their antioxidant properties. The following table summarizes the antioxidant capacity of various cinnamon extracts and their key constituents, compared with other well-known natural antioxidants. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) from DPPH assays and as Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS assays, providing a standardized measure for comparison.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Trolox Equivalent (mmol Trolox/g) | Reference(s) |
| Cinnamon-Derived | ||||
| C. cassia Bark (Ethanol Extract) | DPPH | 72 | - | [6] |
| C. cassia Buds (Ethanol Extract) | DPPH | 73 | - | [6] |
| C. cassia Leaves (Ethanol Extract) | DPPH | 208 | - | [6] |
| C. zeylanicum Bark Infusion | DPPH | 3.03 | - | [5] |
| C. zeylanicum Bark (Ethanolic Extract) | DPPH | 8.36 | - | [5] |
| C. zeylanicum Bark (Water Extract) | DPPH | 8.89 | - | [5] |
| Cinnamon Bark Extract | DPPH | 42.61 | - | [7] |
| C. cassia Bark (Ethanol Extract) | ABTS | - | 335.78 | [6] |
| C. cassia Leaves (Ethanol Extract) | ABTS | - | 297.34 | [6] |
| C. cassia Buds (Ethanol Extract) | ABTS | - | 133.04 | [6] |
| Reference Antioxidants | ||||
| Gallic Acid | ABTS | 1.03 | - | [8] |
| Quercetin | ABTS | 1.89 | - | [8] |
| Caffeic Acid | ABTS | 1.59 | - | [8] |
| (+)-Catechin Hydrate | ABTS | 3.12 | - | [8] |
| Rutin Hydrate | ABTS | 4.68 | - | [8] |
| Kaempferol | ABTS | 3.70 | - | [8] |
| Butylated Hydroxytoluene (BHT) | DPPH | 27 | - | [6] |
| Vitamin C | DPPH | 3.19 | - | [9] |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide, providing a framework for reproducible experimental design.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[9]
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution is adjusted to approximately 0.7 at 517 nm.[3]
-
Various concentrations of the test compound (e.g., this compound or other natural compounds) are prepared in a suitable solvent.
-
A small volume of each concentration of the test compound is added to a specific volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[3]
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.[10]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Different concentrations of the test compound are prepared.
-
A small aliquot of each sample concentration is mixed with a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[8]
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 ratio.[12]
-
The FRAP reagent is warmed to 37°C before use.
-
A blank reading of the FRAP reagent is taken at 593 nm.
-
The test compound is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
The change in absorbance is compared to a standard curve prepared with known concentrations of FeSO₄·7H₂O.
-
The results are expressed as micromoles of Fe²⁺ equivalents per gram of the sample.
Signaling Pathways in Antioxidant Action of Cinnamon Compounds
The antioxidant effects of cinnamon and its constituents are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
One of the key pathways is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like some cinnamon compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), leading to their increased expression.
Another relevant pathway is the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . Chronic activation of NF-κB is associated with inflammation and oxidative stress. Some compounds in cinnamon have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-oxidant genes.
Conclusion
While this compound is an intriguing lignan with established pharmacological activities, particularly in the cardiovascular and neurological systems, its specific antioxidant capacity has not been quantitatively characterized in published literature. In contrast, various extracts of Cinnamomum species and their major phenolic and aldehydic constituents have demonstrated potent antioxidant effects through both direct radical scavenging and the modulation of key cellular signaling pathways. This guide provides a foundation for researchers interested in the antioxidant potential of cinnamon-derived compounds by presenting a comparative analysis of the available data, detailed experimental protocols for key assays, and a visualization of the underlying molecular mechanisms. Further research is warranted to elucidate the direct antioxidant activity of this compound to fully understand its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceylon Cinnamon: Health Benefits & Macros [webmd.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant activity of cinnamon (Cinnamomum Zeylanicum, Breyne) extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C20H24O5 | CID 169883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. researchgate.net [researchgate.net]
Cinnamophilin and Other Cinnamon-Derived Compounds: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of cinnamophilin against other bioactive compounds derived from cinnamon, including cinnamaldehyde, cinnamic acid, and eugenol. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications in neurodegenerative diseases and ischemic stroke.
Overview of Neuroprotective Effects
Cinnamon and its derivatives have long been investigated for their medicinal properties, with a growing body of evidence highlighting their potential in neuroprotection. These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are crucial in combating the pathological processes underlying neurodegeneration. This guide focuses on a comparative analysis of this compound, a lignan, against the more commonly studied cinnamaldehyde, cinnamic acid, and eugenol.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on the neuroprotective potency of this compound and other cinnamon-derived compounds. It is important to note that these studies were conducted using different experimental models, and direct comparisons of efficacy should be made with caution.
Table 1: In Vivo Neuroprotective Effects
| Compound | Model | Dosing Regimen | Key Outcome | Quantitative Result | Reference |
| This compound | Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | 80 mg/kg, IV at reperfusion | Reduction in gray matter damage | 31.6% (at 7 days), 34.9% (at 21 days) | [1] |
| tMCAO in mice | 20-80 mg/kg, IP (pretreatment) | Reduction in brain infarction | 33-46% | [2] | |
| tMCAO in mice | 80 mg/kg, IP (post-treatment) | Reduction in brain infarction | 43% | [2] | |
| Cinnamaldehyde | MPTP-induced Parkinson's Disease model in mice | 10 mg/kg/day, IP for 1 week | Protection of dopaminergic neurons (TH+ cells) | Significant prevention of TH+ cell loss | [3] |
| Cinnamic Acid | Sandhoff Disease mouse model | 25 mg/kg/day, oral gavage for 60 days | Reduction in microglial activation (Iba1+ cells) | Significant decrease in Iba1+ cells | [4] |
| Eugenol | Acrylamide-induced neuropathy in rats | 10 mg/kg/day for 5 weeks | Attenuation of oxidative stress (ROS levels) | Marked reduction in ROS | [5] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Model | Challenge | Concentration | Key Outcome | Quantitative Result | Reference |
| Cinnamaldehyde | SH-SY5Y neuroblastoma cells | Amyloid-β (Aβ)-induced toxicity | 15-25 µM | Reversal of Aβ toxicity | Significant reversal of 57% reduction in cell survival | [6] |
| BV2 microglial cells | Lipopolysaccharide (LPS)-induced inflammation | 10 µM | Inhibition of Nitric Oxide (NO) production | Significant reduction | [5] | |
| Cinnamic Acid | Primary mouse astrocytes | - | Not specified | Activation of PPARα | Significant induction of PPRE-luciferase activity | [4] |
| Eugenol | SH-SY5Y neuroblastoma cells | H2O2-induced oxidative stress | Not specified | Upregulation of antioxidant enzymes | Increased expression of SOD, CAT, and GPx | [5] |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of these cinnamon-derived compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: Antioxidant and Anti-inflammatory Actions
While the specific signaling pathways for this compound are not as extensively elucidated as for other compounds, its neuroprotective effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[1][2] It effectively scavenges free radicals and reduces oxidative damage in the brain following ischemic injury.
Cinnamaldehyde: Modulation of Inflammatory and Autophagy Pathways
Cinnamaldehyde exerts its neuroprotective effects by modulating key inflammatory pathways. It has been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and subsequently the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[7][8] Additionally, cinnamaldehyde has been found to regulate autophagy in models of Parkinson's disease.[3][9]
Cinnamic Acid: Activation of PPARα
Cinnamic acid has been demonstrated to exert neuroprotective effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] Activation of PPARα leads to the transcriptional regulation of genes involved in reducing inflammation and promoting neuronal survival.
Eugenol: Enhancement of Antioxidant Defense via Nrf2/ARE Pathway
Eugenol's neuroprotective properties are significantly linked to its ability to bolster the endogenous antioxidant defense system. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] This leads to the increased expression of several antioxidant enzymes.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
This model is widely used to mimic ischemic stroke in humans.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Isoflurane or a combination of ketamine and xylazine.
-
Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a blunted, coated tip is introduced into the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion duration is typically 60-90 minutes.
-
Reperfusion is achieved by withdrawing the filament.
-
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using 2,3,5-triphenyltetrazolium chloride staining), and histopathological analysis.
References
- 1. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of bioactive compounds in cinnamon leaves and preparation of nanoemulsion and byproducts for improving Parkinson’s disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Cross-Species Comparative Analysis of Cinnamophilin: Efficacy and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the efficacy and metabolism of Cinnamophilin, a novel lignan isolated from Cinnamomum philippinense. The information presented herein is intended to support further research and drug development initiatives by offering a consolidated overview of its pharmacological activities and metabolic fate across different animal models. While substantial data exists for its efficacy, particularly its neuroprotective and thromboxane A2 (TXA2) receptor antagonist activities, publicly available information on its cross-species metabolism and pharmacokinetics is limited.
Efficacy of this compound: A Quantitative Comparison
This compound has demonstrated significant therapeutic potential in preclinical studies, primarily as a neuroprotective agent and a potent antagonist of the thromboxane A2 receptor, a key player in vasoconstriction and platelet aggregation.
Neuroprotective Effects
Studies in rodent models of ischemic stroke have highlighted the neuroprotective capabilities of this compound.
| Species | Model | Dosage | Efficacy Metric | Result | Reference |
| Rat | Transient Focal Cerebral Ischemia | 80 mg/kg (IV at reperfusion) | Reduction in Gray Matter Damage | 31.6% (at 7 days), 34.9% (at 21 days) | [1] |
| Reduction in Axonal Damage | 46.3 - 68.6% (at 7 and 21 days) | [1] | |||
| Reduction in Myelin Damage | 25.2 - 28.1% (at 7 and 21 days) | [1] | |||
| Mouse | Transient Middle Cerebral Artery Occlusion | 20-80 mg/kg (IP pretreatment) | Reduction in Brain Infarction | 33 - 46% | [2] |
| 80 mg/kg (IP post-treatment) | Reduction in Brain Infarction | 43% | [2] |
Thromboxane A2 Receptor Antagonist Activity
This compound's efficacy as a TXA2 receptor antagonist has been evaluated in various isolated tissue preparations from different species. The potency is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Species | Tissue | Agonist | pA2 Value | IC50 Value (U-46619-induced platelet aggregation) | Reference |
| Rat | Aorta | U-46619 | 7.3 ± 0.2 | - | [1] |
| Guinea Pig | Trachea | U-46619 | 5.2 ± 0.1 | - | [1] |
| Rabbit | Platelets | U-46619 | 6.3 ± 0.3 | - | [1] |
| Human | Platelets | U-46619 | 7.3 ± 0.2 | 3.0 ± 0.4 µM | [3][4] |
This compound also exhibits dual functionality by inhibiting thromboxane synthase, the enzyme responsible for producing TXA2.
| Species | Assay | IC50 Value (Arachidonic Acid-induced) | IC50 Value (Collagen-induced) | Reference |
| Human | Platelet Aggregation | 5.0 ± 0.4 µM | 5.6 ± 0.6 µM | [3][4] |
Metabolism of this compound: A Data Gap
A thorough review of existing scientific literature reveals a significant gap in the understanding of the cross-species metabolism and pharmacokinetics of this compound. There are no publicly available studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model.
To provide some context, studies on related compounds found in cinnamon, such as cinnamaldehyde and proanthocyanidins, have been conducted in rats. These studies indicate that cinnamaldehyde is rapidly absorbed and metabolized, primarily to cinnamic acid and subsequently to hippuric acid, which is then excreted in the urine.[5][6] Proanthocyanidins from cinnamon are depolymerized and metabolized by gut microbiota into smaller phenolic acids that are then absorbed.[7]
It is crucial to emphasize that this information pertains to other cinnamon constituents and should not be extrapolated to this compound without direct experimental evidence. The unique chemical structure of this compound, a neolignan, suggests it may follow different metabolic pathways.
Experimental Protocols
Transient Focal Cerebral Ischemia in Rats
Objective: To evaluate the neuroprotective effect of this compound on gray and white matter damage following ischemic stroke.
Methodology:
-
Adult male Sprague-Dawley rats are subjected to transient focal cerebral ischemia.
-
This compound (80 mg/kg) or a vehicle is administered intravenously at the onset of reperfusion.
-
Neurological function and somatosensory-evoked potentials are monitored over a period of 7 and 21 days.
-
At the end of the study period, animals are euthanized, and brain tissue is collected.
-
Gray matter damage is quantified through histopathology.
-
White matter (axonal and myelin) damage is assessed via immunohistochemistry against phosphorylated neurofilaments and myelin basic protein.[1]
Thromboxane A2 Receptor Antagonist Activity Assay
Objective: To determine the potency of this compound as a TXA2 receptor antagonist in isolated tissues.
Methodology:
-
Tissues (e.g., rat aorta, guinea pig trachea, rabbit platelets) are isolated and mounted in an organ bath containing a physiological salt solution.
-
A cumulative concentration-response curve to the TXA2 mimetic U-46619 is established to determine the baseline contractile or aggregation response.
-
The tissues are then incubated with varying concentrations of this compound.
-
A second cumulative concentration-response curve to U-46619 is generated in the presence of this compound.
-
The rightward shift in the concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.[1]
Visualizing the Mechanisms
This compound's Proposed Neuroprotective Workflow
References
- 1. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of urinary and fecal proanthocyanidin metabolites from common cinnamon (Cinnamomum zeylanicum L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Neuroprotective Effects of Cinnamophilin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term neuroprotective effects of Cinnamophilin, a neolignan compound, in the context of ischemic stroke. By objectively comparing its performance with other neuroprotective agents and presenting supporting experimental data, this document aims to inform future research and drug development in the field of neuroprotection.
Overview of this compound's Neuroprotective Profile
This compound has demonstrated significant and prolonged neuroprotective effects in preclinical models of transient focal cerebral ischemia.[1][2] Its therapeutic potential stems from its potent antioxidant, free radical-scavenging, and anti-inflammatory properties.[3][4][5] Studies have shown that this compound not only reduces acute ischemic brain damage but also offers long-lasting protection against both gray and white matter injury, leading to improved functional outcomes.[1][2]
Key findings from long-term studies (up to 21 days post-ischemia) indicate that this compound:
-
Effectively reduces axonal and myelin damage in the white matter.[1][2]
-
Improves sensorimotor outcomes.[1]
-
Enhances electrophysiological recovery.[1]
These findings suggest that this compound's multifaceted mechanism of action contributes to a sustained neuroprotective effect, a critical attribute for stroke therapeutics.
Comparative Efficacy of Neuroprotective Agents
While direct head-to-head comparative studies are limited, this section summarizes the long-term efficacy of this compound and other notable neuroprotective agents investigated for ischemic stroke.
This compound: Quantitative Efficacy Data
The following table summarizes the significant long-term neuroprotective effects of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).
| Outcome Measure | Time Point | This compound Treatment vs. Vehicle | Reference |
| Gray Matter Damage Reduction | 7 Days | 31.6% decrease | [1] |
| 21 Days | 34.9% decrease | [1] | |
| Axonal Damage Reduction | 7 Days | 46.3% decrease | [1] |
| 21 Days | 68.6% decrease | [1] | |
| Myelin Damage Reduction | 7 Days | 25.2% decrease | [1] |
| 21 Days | 28.1% decrease | [1] | |
| Sensorimotor Outcome | Up to 21 Days | Significant improvement | [1] |
Other Neuroprotective Agents: A Snapshot
This table provides a summary of the efficacy of other neuroprotective agents from clinical and preclinical studies. It is important to note that direct comparison with this compound is challenging due to variations in study design, animal models, and clinical populations.
| Agent | Mechanism of Action | Efficacy Highlights | References |
| Edaravone | Free radical scavenger | Showed improved functional outcomes in some patient populations with acute ischemic stroke. | [6][7][8] |
| NXY-059 | Free radical spin trap agent | Initial positive results in the SAINT I trial were not replicated in the subsequent SAINT II trial, leading to the cessation of its development. | [9][10] |
| Citicoline | Multiple mechanisms including membrane stabilization and neurotransmitter precursor | Some studies suggest a modest benefit in improving functional outcomes after ischemic stroke. | [6][7][8] |
| Cerebrolysin | Neuropeptide mixture with neurotrophic activity | Has shown some positive effects on functional recovery in patients with ischemic stroke. | [6][7][8] |
Mechanistic Insights: Signaling Pathways in this compound-Mediated Neuroprotection
This compound's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation, key pathological processes in ischemic stroke. The diagram below illustrates the putative signaling pathways modulated by this compound.
Caption: Putative signaling pathway of this compound's neuroprotective action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the key experimental protocols used in the evaluation of this compound.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This widely used animal model mimics the pathophysiology of human ischemic stroke.
Caption: Experimental workflow for transient middle cerebral artery occlusion (tMCAO) in rats.
Immunohistochemistry for Myelin Basic Protein (MBP) and Phosphorylated Neurofilament-H (pNF-H)
This technique is employed to quantify white matter and axonal integrity, respectively.
-
Tissue Preparation:
-
Animals are euthanized at specified time points post-tMCAO.
-
Brains are perfusion-fixed (e.g., with 4% paraformaldehyde) and subsequently cryoprotected (e.g., in sucrose solutions).
-
Coronal brain sections are cut using a cryostat.
-
-
Immunostaining Procedure:
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting either MBP (for myelin) or pNF-H (for axons).
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.
-
Counterstaining and Mounting: Cell nuclei may be counterstained (e.g., with DAPI). Sections are then mounted on slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Fluorescent images are captured using a confocal or fluorescence microscope.
-
The intensity and area of MBP and pNF-H immunoreactivity are quantified in specific brain regions (e.g., the corpus callosum and striatum) to assess the extent of white matter and axonal damage.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising neuroprotective agent with the potential for long-term therapeutic benefits in ischemic stroke. Its ability to protect both gray and white matter, coupled with improvements in functional outcomes, highlights its clinical relevance.
For future research, the following areas are of critical importance:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the long-term efficacy and therapeutic window of this compound with other neuroprotective agents are essential for a more definitive assessment of its relative therapeutic potential.
-
Elucidation of Molecular Mechanisms: Further investigation into the specific molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its neuroprotective actions and may reveal novel therapeutic targets.
-
Pharmacokinetic and Safety Studies: Comprehensive pharmacokinetic and toxicological studies are necessary to establish a safe and effective dosing regimen for potential clinical translation.
By addressing these key research questions, the full therapeutic potential of this compound as a long-term neuroprotective agent for ischemic stroke can be more thoroughly evaluated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 8. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamophilin's Neuroprotection: A Comparative Analysis Across Neuronal Cell Types
For Immediate Release: A comprehensive analysis of available preclinical data reveals the significant neuroprotective potential of Cinnamophilin, a lignan compound, across various neuronal cell types. This comparison guide synthesizes findings on its efficacy in protecting cortical, hippocampal, and dopaminergic neurons, and benchmarks its performance against other established neuroprotective agents. The data underscores this compound's promise as a therapeutic candidate for neurodegenerative diseases and ischemic insults, warranting further investigation.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective effects of this compound and its related metabolites have been observed in different neuronal populations, primarily through mechanisms of antioxidation and anti-inflammation. The following table summarizes the quantitative data on the efficacy of this compound and other neuroprotective agents in various in vitro models.
| Compound | Neuronal Cell Type | Insult/Model | Key Finding |
| This compound | Primary Cortical Neurons | Glutamate Excitotoxicity | Dose-dependent reduction in neuronal death. |
| Sodium Benzoate (Cinnamon Metabolite) | Primary Hippocampal Neurons | General Culture | Induces morphological plasticity and dendritic spine maturation. |
| Sodium Benzoate (Cinnamon Metabolite) | Dopaminergic Neurons (in vivo) | MPTP-induced Parkinson's Model | Protects dopaminergic neurons by upregulating Parkin and DJ-1.[1] |
| Edaravone | General Neuronal Protection | Ischemic Stroke Models | Potent free radical scavenger, reduces neuronal damage.[2][3][4] |
| Resveratrol | Primary Cortical Neurons | LPS-induced Neuroinflammation | Attenuates microglial activation and production of pro-inflammatory factors.[1][5][6] |
| Curcumin | Dopaminergic Neurons | LPS-induced Neuroinflammation | Protects against inflammation-mediated damage and improves motor dysfunction.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Primary Cortical Neuron Culture and Glutamate Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary cortical neurons.
-
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Cells are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Cultures are maintained at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment:
-
On days in vitro (DIV) 7-10, neurons are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 20 minutes).
-
Excitotoxicity is induced by adding glutamate (e.g., 300 µM) to the culture medium for a defined period (e.g., 6 hours).
-
-
Assessment of Neuronal Viability:
-
Cell viability is quantified using methods such as Propidium Iodide (PI) uptake or Trypan Blue exclusion assays, which measure cell membrane integrity.
-
Fluorescence or light microscopy is used to visualize and count viable and non-viable cells.
-
SH-SY5Y Cell Culture and Differentiation into a Dopaminergic Neuron Model
The SH-SY5Y neuroblastoma cell line is a common model for studying dopaminergic neurons.
-
Cell Culture:
-
SH-SY5Y cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
-
Differentiation:
-
To induce a dopaminergic phenotype, cells are treated with retinoic acid (RA) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF) or other agents like phorbol esters.
-
-
Neuroprotection Assay:
-
Differentiated cells are exposed to neurotoxins relevant to Parkinson's disease, such as MPP+ or 6-hydroxydopamine (6-OHDA), in the presence or absence of the test compound (e.g., Curcumin).
-
Cell viability is assessed using assays like MTT, and dopaminergic neuron-specific markers such as tyrosine hydroxylase (TH) are quantified via immunocytochemistry or western blotting.
-
Signaling Pathways and Mechanisms of Action
This compound and related compounds exert their neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound's Antioxidant and Anti-inflammatory Pathways
This compound, as a lignan, is proposed to activate the Nrf2 antioxidant response pathway and inhibit pro-inflammatory MAPK signaling.
Caption: Putative signaling pathways modulated by this compound.
Neuroprotective Mechanisms of Cinnamon Metabolite (Sodium Benzoate)
The metabolite of cinnamon, sodium benzoate (NaB), has been shown to modulate distinct pathways in different neuronal types.
Caption: Neuroprotective signaling of Sodium Benzoate.
Experimental Workflow for Comparative Neuroprotection Studies
The following diagram illustrates a general workflow for comparing the neuroprotective effects of different compounds on various neuronal cell types.
Caption: Comparative neuroprotection experimental workflow.
References
- 1. Resveratrol Protects Cortical Neurons against Microglia‐mediated Neuroinflammation | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 4. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Protects Cortical Neurons against Microglia‐mediated Neuroinflammation [ouci.dntb.gov.ua]
- 6. Resveratrol protects cortical neurons against microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin protects dopaminergic neurons against inflammation-mediated damage and improves motor dysfunction induced by single intranigral lipopolysaccharide injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamophilin: An In Vivo Comparative Guide to its Anti-inflammatory Properties
A comprehensive analysis of the in vivo anti-inflammatory efficacy of cinnamon-derived compounds, benchmarked against established anti-inflammatory agents.
This guide provides a detailed comparison of the anti-inflammatory properties of cinnamophilin, a term understood to refer to bioactive compounds derived from cinnamon, in various in vivo models. The performance of these cinnamon-derived substances is evaluated against standard anti-inflammatory drugs, supported by experimental data from multiple studies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound in inflammatory disorders.
Note on Terminology: The term "this compound" does not correspond to a standardized scientific name for a specific molecule or extract from cinnamon in the reviewed literature. Therefore, this guide synthesizes data from studies on various well-characterized cinnamon extracts, primarily polyphenolic fractions and cinnamaldehyde, which are the major bioactive constituents responsible for the observed anti-inflammatory effects.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the in vivo anti-inflammatory effects of cinnamon extracts and their active components compared to standard anti-inflammatory drugs.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
This model is a widely used in vivo assay to screen for acute anti-inflammatory activity. Edema is induced by injecting carrageenan into the paw of a rodent, and the reduction in swelling is measured over time.
| Compound/Extract | Animal Model | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Cinnamon Oil | Female Wistar Rats | 200 mg/kg | 3 hours | 30.58% | [1] |
| Indomethacin (Standard) | Female Wistar Rats | 10 mg/kg | 3 hours | 42.99% | [1] |
| Cinnamic Aldehyde | Mice | 5 mg/kg | 4-5 hours | Significant inhibition | [2] |
| Cinnamon-Nanogel | Rats | 100 mg (topical) | 4 hours | Maximum inhibitory effect | [3] |
Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines.
| Compound/Extract | Animal Model | Dose | Measured Biomarker | Result | Reference |
| Cinnamon Water Extract (CWE) | Mice | Orally administered | Serum TNF-α and IL-6 | Significantly decreased | [4] |
| Cinnamon Polyphenol Fraction (CRPF) | Mice | 40 mg/kg for 7 days | Serum TNF-α and IL-6 | Decreased levels | [5][6] |
Table 3: Comparison with Ibuprofen in a Clinical Setting
While not an in vivo animal study, this clinical trial provides a relevant comparison for pain and inflammation.
| Compound | Study Population | Dose | Outcome | Result | Reference |
| Cinnamon | Humans (Primary Dysmenorrhea) | Not specified | Pain Severity (VAS) | Significant reduction | [7] |
| Ibuprofen | Humans (Primary Dysmenorrhea) | Not specified | Pain Severity (VAS) | Significantly greater reduction than Cinnamon | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test substance by measuring its ability to reduce paw edema induced by carrageenan.[1][2]
Methodology:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200g) or mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compound (e.g., Cinnamon Oil, Cinnamic Aldehyde) or the standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To assess the in vivo anti-inflammatory effect of a test substance by measuring its ability to suppress the production of pro-inflammatory cytokines induced by LPS.[4][5]
Methodology:
-
Animal Model: Male BALB/c mice are commonly used.
-
Compound Administration: The test substance (e.g., Cinnamon Water Extract) is administered orally for a specified period (e.g., daily for 6 days).
-
Induction of Inflammation: On the final day of treatment, a single intraperitoneal injection of LPS is administered to induce a systemic inflammatory response.
-
Sample Collection: After a specific time post-LPS injection (e.g., 1 hour), blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated from the blood, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The cytokine levels in the treated groups are compared to those in the LPS-injected control group to determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathways of Inflammation Modulated by this compound
The anti-inflammatory effects of cinnamon-derived compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits inflammatory pathways.
Experimental Workflow for In Vivo Anti-inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound in an animal model.
Caption: Workflow for in vivo anti-inflammatory testing.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-nociceptive effects of Cinnamon and Clove essential oils nanogels: an in vivo study | springermedizin.de [springermedizin.de]
- 4. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects and Macrophage Activation Induced by Bioavailable Cinnamon Polyphenols in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Effect of Cinnamon and Ibuprofen for Treatment of Primary Dysmenorrhea: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Cinnamophilin: Comprehensive Safety and Disposal Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for Cinnamophilin, a lignan isolated from Cinnamomum philippinensis. This compound has been identified as a thromboxane A2 (TXA2) receptor antagonist, showing potential for neuroprotection against ischemic damage.[1] Adherence to proper laboratory protocols is crucial for ensuring personnel safety and environmental protection when working with this and similar research compounds.
Operational and Disposal Plan
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the handling and disposal of novel or uncharacterized research chemicals. All procedures should be conducted in accordance with institutional and local regulations for hazardous waste management.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Standard laboratory PPE is mandatory. This includes:
-
A properly fitted lab coat.
-
Safety goggles with side shields or a face shield.
-
Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[2]
-
Spill and Emergency Procedures
-
Minor Spills: For small spills of solid this compound, carefully sweep the material to avoid dust generation and place it in a sealed container for hazardous waste disposal. For minor liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Proper Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations for chemical waste. Never dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound (e.g., unused solid, solutions, contaminated labware) must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
All components of any mixtures, including solvents and their approximate concentrations.
-
The date when the first waste was added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms if known (based on data from similar compounds, "Harmful" and "Irritant" pictograms may be appropriate).
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from heat sources, and has secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's EHS department to schedule a pickup for proper disposal by a licensed hazardous waste vendor.
-
Hazard and Physicochemical Data
As a specific Safety Data Sheet for this compound is not publicly available, the following table summarizes key safety and property information for Cinnamon Bark Oil, a related natural product. This information should be used as a precautionary guide only, as the properties of pure this compound may differ.
| Property | Data for Cinnamon Bark Oil (CAS: 8015-91-6) |
| Physical State | Liquid[2] |
| Appearance | Yellow to brownish liquid |
| Boiling Point | ~245.7 °C[2] |
| Flash Point | ~90.3 °C[2] |
| Hazards | Combustible liquid. Causes skin and serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[3][4][5][6] |
| Acute Toxicity (Oral, Rat LD50) | For aqueous bark extract of Cinnamomum verum: >5000 mg/kg (considered practically non-toxic).[7] Note: This is for a crude extract, not pure this compound. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis.[5] |
| Hazardous Decomposition | Carbon oxides upon combustion.[3][5] |
Signaling Pathway and Experimental Information
This compound functions as an antagonist to the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor involved in processes like platelet aggregation and vasoconstriction.
Thromboxane A2 Receptor Signaling Pathway (Antagonized by this compound)
Caption: this compound blocks the Thromboxane A2 receptor, inhibiting downstream signaling.
Experimental Workflow: In Vitro Platelet Aggregation Assay
The following diagram outlines a typical workflow for assessing the efficacy of a TXA2 receptor antagonist like this compound.
References
- 1. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. amphora-aromatics.com [amphora-aromatics.com]
- 6. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 7. researchgate.net [researchgate.net]
Essential Safety and Operational Protocols for Handling Cinnamophilin
For laboratory personnel engaged in research and development, particularly concerning the novel thromboxane A2 receptor antagonist, Cinnamophilin, a comprehensive understanding of safety protocols is paramount. Although specific handling data for this compound is not extensively documented, its origin from Cinnamomum philippinensis suggests that safety procedures should be, at a minimum, aligned with those for related compounds found in cinnamon extracts, such as cinnamaldehyde and eugenol. These compounds are known to be potential skin and eye irritants and can cause allergic reactions.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Check manufacturer's compatibility chart for breakthrough times. | Prevents skin contact, irritation, and potential allergic reactions.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. Goggles provide a tighter seal against splashes.[5] | Protects eyes from accidental splashes and aerosols.[2][3] |
| Face Protection | Face shield | To be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or there is a significant splash risk.[5] | Provides an additional layer of protection for the entire face. |
| Body Protection | Laboratory coat | Standard cotton or flame-resistant material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup.[6] | Minimizes inhalation of any aerosols or vapors. |
| Foot Protection | Closed-toe shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
-
Preparation and Area Setup :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash hands thoroughly before putting on chemical-resistant gloves. Ensure gloves are of the correct size and are inspected for any defects.
-
-
Handling this compound :
-
If this compound is in a powdered form, handle it carefully to avoid generating dust.
-
If in a solution, avoid splashing and aerosol generation.
-
Use appropriate tools (spatulas, pipettes) for transferring the compound.
-
Keep containers with this compound sealed when not in use.
-
-
Decontamination :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Wipe down the exterior of all containers before returning them to storage.
-
-
Doffing PPE :
-
Remove gloves first, using a technique that avoids skin contact with the outer surface.
-
Remove the laboratory coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, labeled hazardous waste bag or container.
-
-
Labeling and Storage :
-
Waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound waste").
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
-
Final Disposal :
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
